1,1-Dimethyl-3-(3-nitrophenyl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDCRCKHAAQIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868305 | |
| Record name | N,N-Dimethyl-N'-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-98-0 | |
| Record name | Urea, 1,1-dimethyl-3-(m-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
1,1-Dimethyl-3-(3-nitrophenyl)urea chemical structure and properties
The Dual-Modality of 1,1-Dimethyl-3-(3-nitrophenyl)urea: Mechanisms in Latent Epoxy Acceleration and Photosystem II Inhibition
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins across disparate scientific disciplines. 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0) is a prime example of such a compound. Structurally classified as a substituted phenylurea, this molecule exhibits a fascinating dual-modality. In material science, it functions as a highly efficient latent thermal accelerator for one-component epoxy resin (OCER) systems[1][2]. In agrochemistry and plant physiology, it acts as a potent competitive inhibitor of Photosystem II (PSII)[3][4]. This whitepaper deconstructs the physical chemistry, biological mechanisms, and self-validating experimental workflows associated with this versatile molecule.
Physicochemical Profiling
Understanding the macroscopic behavior of 1,1-Dimethyl-3-(3-nitrophenyl)urea begins with its molecular architecture. The presence of the strongly electron-withdrawing nitro group at the meta position of the phenyl ring fundamentally alters both its thermal lability and its receptor-binding affinity.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-nitrophenyl)-3,3-dimethylurea |
| CAS Registry Number | 7159-98-0 |
| Molecular Formula | C9H11N3O3 |
| Molecular Weight | 209.206 g/mol |
| Structural Class | Substituted Phenylurea / Uron |
| Primary Modalities | Epoxy Latent Accelerator[1], PSII Inhibitor[3] |
Polymer Chemistry: Latent Acceleration in Epoxy Networks
The Mechanistic Causality
In the formulation of high-performance adhesives and composites, dicyandiamide (DICY) is the gold-standard hardener due to its exceptional room-temperature latency. However, DICY requires impractically high curing temperatures (>180°C)[2]. To resolve this, substituted ureas are introduced as latent accelerators[5].
The causality behind the acceleration lies in thermal dissociation. At elevated temperatures (typically >120°C), 1,1-Dimethyl-3-(3-nitrophenyl)urea undergoes thermolysis to yield dimethylamine and 3-nitrophenyl isocyanate[6]. The dimethylamine acts as a potent tertiary amine catalyst, initiating the nucleophilic ring-opening of the oxirane (epoxy) groups. Simultaneously, the isocyanate intermediate acts as a scavenger, reacting with secondary hydroxyl groups on the epoxy backbone to form stable urethane or oxazolidone linkages, thereby increasing the crosslink density of the final polymer network[6].
Figure 1: Thermal dissociation of 1,1-Dimethyl-3-(3-nitrophenyl)urea and subsequent epoxy curing.
Self-Validating Experimental Protocol: OCER Kinetic Analysis
To trust a formulation, the analytical protocol must be self-validating. We utilize Dynamic Differential Scanning Calorimetry (DSC) to verify latency and catalytic efficacy.
-
Resin Formulation: Homogenize Diglycidyl Ether of Bisphenol A (DGEBA) with 5 mol% DICY. Split into a Control cohort and an Active cohort containing 2 mol% 1,1-Dimethyl-3-(3-nitrophenyl)urea.
-
Dynamic DSC Runs: Subject samples to dynamic heating scans at multiple rates (e.g., 5, 10, 15, and 20 °C/min) from 25°C to 250°C.
-
Internal Validation (The Kissinger Method): Plot
versus (where is the heating rate and is the peak exothermic temperature). Validation Check: The data points must form a highly linear regression ( ). A non-linear plot immediately flags incomplete homogenization or phase separation in the resin matrix, invalidating the run. -
Isothermal Rheology: Hold the Active cohort at 25°C for 72 hours while monitoring complex viscosity (
). A stable viscosity confirms room-temperature latency, proving the urea has not prematurely dissociated.
Agrochemical Science: Photosystem II Inhibition
The Mechanistic Causality
In plant physiology, phenylureas are classic inhibitors of photosynthesis[3]. The target is the D1 protein (encoded by the psbA gene) located in the thylakoid membrane of chloroplasts[3][4].
1,1-Dimethyl-3-(3-nitrophenyl)urea acts as a structural mimic of plastoquinone. It competitively binds to the
Figure 2: Competitive inhibition of the PSII QB binding site by the phenylurea derivative.
Self-Validating Experimental Protocol: OJIP Fluorescence Transient Assay
To quantify PSII inhibition, we utilize fast chlorophyll a fluorescence kinetics (the OJIP test).
-
Thylakoid Preparation & Dark Adaptation: Isolate thylakoid membranes and strictly dark-adapt the samples for 30 minutes. Validation Check: Measure the baseline fluorescence (
). If fluctuates between technical replicates, the photosystems are not fully open (oxidized), and the run must be aborted to prevent false-positive inhibition data. -
Inhibitor Incubation: Introduce varying micromolar concentrations of 1,1-Dimethyl-3-(3-nitrophenyl)urea to the thylakoid suspension and incubate for 5 minutes.
-
Actinic Illumination: Expose the sample to a saturating pulse of red light (>3000
mol photons ) and record the fluorescence transient from 10 s to 1 second. -
Data Analysis: Calculate the maximum quantum yield of PSII (
). A successful blockade will manifest as a drastic flattening of the J-I-P phase of the fluorescence curve, mathematically confirming the cessation of electron transport beyond .
Structure-Activity Relationship (SAR) Insights
The meta-nitro substitution is the mechanistic linchpin connecting these two disparate applications.
-
In Polymer Chemistry: The strongly electron-withdrawing
group reduces the electron density of the urea nitrogen via inductive effects, weakening the C-N bond. This precisely tunes the thermal activation energy, allowing the molecule to dissociate at a lower, more favorable temperature (~120°C) compared to unsubstituted analogs[2][6]. -
In Plant Physiology: The meta-positioning minimizes steric clash within the D1 protein pocket while allowing the nitro group's oxygen atoms to act as precise hydrogen-bond acceptors. This anchors the molecule to the hydroxyl group of Serine-264 (Ser264) in the
niche, drastically increasing its binding affinity and inhibitory potency[3][4].
References
- Epoxy resin composition - JP2000063637A Source: Google Patents URL
-
Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics Source: Plant and Soil Sciences eLibrary (PASSEL) URL:[Link]
-
Mechanism of the curing reaction of model epoxy compounds with monuron Source: ResearchGate / International Journal of Adhesion and Adhesives URL:[Link]
-
Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. JP2000063637A - Epoxy resin composition - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9150685B2 - Diglycidyl ethers of 2-phenyl-1,3-propanediol derivatives and oligomers thereof as curable epoxy resins - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Physicochemical Characteristics and Mechanistic Profiling of 1,1-Dimethyl-3-(3-nitrophenyl)urea
Executive Summary
1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0) is a highly specialized substituted phenylurea derivative. Structurally related to commercial agrochemicals such as diuron and fenuron, this compound serves as a critical biochemical tool for investigating photosynthetic electron transport and herbicide resistance mechanisms. By acting as a potent Photosystem II (PSII) inhibitor, it disrupts the electron flow within the thylakoid membrane of chloroplasts [1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, analytical characterization, and mechanistic action, designed for researchers and drug development professionals operating at the intersection of chemical biology and agrochemical engineering.
Structural and Physicochemical Properties
The molecular architecture of 1,1-dimethyl-3-(3-nitrophenyl)urea dictates its biological efficacy and environmental stability. The core consists of a urea moiety (
The presence of the meta-nitro (
Table 1: Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 1,1-Dimethyl-3-(3-nitrophenyl)urea |
| CAS Registry Number | 7159-98-0 |
| Molecular Formula | |
| Molecular Weight | 209.206 g/mol |
| Structural Class | Substituted Phenylurea |
| Estimated Log P | ~1.8 – 2.2 (Moderate Lipophilicity) |
| Primary Target | D1 Protein (Photosystem II) |
Synthetic Methodology and Reaction Kinetics
The synthesis of 1,1-dimethyl-3-(3-nitrophenyl)urea relies on the nucleophilic addition of a secondary amine to an aryl isocyanate. This pathway is preferred due to its high atom economy and the avoidance of highly toxic phosgene gas in the final coupling step.
Rationale for Experimental Choices
Isocyanates are highly reactive electrophiles prone to hydrolysis. If exposed to moisture, 3-nitrophenyl isocyanate will hydrolyze to 3-nitroaniline, which can subsequently react with unreacted isocyanate to form an unwanted symmetric 1,3-bis(3-nitrophenyl)urea byproduct. Therefore, strictly anhydrous conditions and aprotic solvents (such as dichloromethane or toluene) are mandatory to ensure high yields of the asymmetric target compound.
Caption: Synthetic workflow for 1,1-Dimethyl-3-(3-nitrophenyl)urea via the anhydrous isocyanate route.
Protocol: Anhydrous Synthesis
-
Preparation : Purge a dry, round-bottom flask with inert
gas. Dissolve 1.0 equivalent of 3-nitrophenyl isocyanate in anhydrous dichloromethane (DCM). -
Cooling : Submerge the reaction vessel in an ice bath to maintain 0°C. Causality: The nucleophilic attack is highly exothermic; cooling prevents side reactions and thermal degradation of the isocyanate.
-
Addition : Slowly add 1.1 equivalents of dimethylamine (as a solution in THF or anhydrous gas) dropwise over 30 minutes.
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Isolation : Evaporate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure 1,1-dimethyl-3-(3-nitrophenyl)urea crystals.
Mechanism of Action: Photosystem II Inhibition
Substituted phenylureas are classic inhibitors of photosynthesis. They exert their phytotoxic effects by binding competitively to the
Normally, electron transport proceeds from the primary quinone acceptor (
Caption: Mechanism of Photosystem II inhibition by 1,1-Dimethyl-3-(3-nitrophenyl)urea at the D1 protein.
Analytical Characterization Protocols
To ensure experimental trustworthiness, rigorous analytical validation of the synthesized compound and its biological efficacy is required.
Protocol A: HPLC-UV Quantification
To verify the purity of 1,1-dimethyl-3-(3-nitrophenyl)urea, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized.
-
Column : C18 Reverse Phase (250 x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic elution using Acetonitrile / Water (60:40 v/v) supplemented with 0.1% Formic Acid.
-
Detection : UV absorbance at 254 nm.
-
Causality : The moderate lipophilicity of the compound ensures optimal retention on a C18 stationary phase. The addition of 0.1% formic acid suppresses the ionization of the urea nitrogen, preventing peak tailing and ensuring sharp, quantifiable chromatographic resolution. The 254 nm wavelength perfectly aligns with the strong
transitions of the nitrophenyl chromophore.
Protocol B: PAM Fluorometry for PSII Inhibition (In Vivo)
Pulse-Amplitude-Modulation (PAM) fluorometry is the gold standard for quantifying the
-
Dark Adaptation : Expose target plant leaves to total darkness for 30 minutes using dark adaptation clips. Causality: This step is non-negotiable. It ensures that all electrons drain from the electron transport chain, fully oxidizing
and opening all PSII reaction centers, allowing for an accurate baseline measurement. -
Baseline Measurement (
) : Apply a weak, non-actinic measuring light to determine the minimum fluorescence ( ). -
Saturation Pulse (
) : Fire a high-intensity, short-duration (e.g., 800 ms) saturating light pulse to fully reduce all to . Measure the maximum fluorescence ( ). -
Data Synthesis : Calculate the maximum quantum yield of PSII using the formula:
. -
Interpretation : In healthy plants,
is typically ~0.83. A dose-dependent drop in this ratio confirms the successful penetration and binding of 1,1-dimethyl-3-(3-nitrophenyl)urea to the D1 protein, validating its inhibitory efficacy [1].
References
-
ResearchGate. "Phenylurea Herbicides: Structure, Function, and Degradation." ResearchGate Publications. Available at:[Link]
Technical Guide: Solubility Profiling of 1,1-Dimethyl-3-(3-nitrophenyl)urea
The following technical guide is structured to address the specific solubility characteristics of 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0).
Note on Data Availability: As of 2026, specific experimental solubility values for this exact nitro-derivative are not widely published in open-access peer-reviewed literature. Therefore, this guide serves as a strategic protocol and predictive analysis . It synthesizes structural property relationships (SPR) from close analogs (Fenuron, Diuron) and provides the rigorous experimental framework required to generate valid solubility data for drug development and formulation.
Executive Summary
Compound: 1,1-Dimethyl-3-(3-nitrophenyl)urea
CAS: 7159-98-0
Molecular Formula:
Solubility data is the cornerstone of crystallization process design, formulation stability, and bioavailability assessment. For 1,1-Dimethyl-3-(3-nitrophenyl)urea, the presence of the electron-withdrawing nitro group (
Structural Analysis & Predicted Solubility Behavior
To understand the solubility profile, we must analyze the molecular interactions governed by the functional groups.
| Functional Group | Electronic Effect | Solubility Impact |
| Urea Bridge ( | H-bond Donor/Acceptor | Enhances solubility in protic solvents (Alcohols) and aprotic polar solvents (DMSO, DMF). |
| Dimethyl Group ( | Hydrophobic / Steric Bulk | Increases solubility in organic solvents; decreases water solubility compared to monomethyl analogs. |
| 3-Nitrophenyl Ring | Electron Withdrawing / Polar | Increases molecular polarity and melting point (Crystal Lattice Energy). Generally reduces solubility in non-polar solvents (Hexane) compared to Fenuron. |
Predicted Solubility Ranking (at 298.15 K)
Based on Hansen Solubility Parameters (HSP) of structural analogs (Fenuron, Diuron):
-
High Solubility: DMSO > DMF > Acetone
-
Moderate Solubility: Methanol > Ethanol > Ethyl Acetate > Acetonitrile
-
Low Solubility: Water > Toluene > n-Hexane
Experimental Protocol: Isothermal Saturation Method
For high-integrity data generation, the static analytical method (shake-flask) coupled with HPLC-UV detection is the industry standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Reagents & Apparatus
-
Solute: 1,1-Dimethyl-3-(3-nitrophenyl)urea (Purity > 99%).
-
Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile).
-
Apparatus: Double-jacketed glass vessel (50 mL), Water bath thermostat (
K), Magnetic stirrer, 0.45 m PTFE syringe filters.
Step-by-Step Workflow
Figure 1: Standardized workflow for the determination of solid-liquid equilibrium (solubility) using the isothermal saturation method.
Analytical Validation
-
Wavelength Selection: The nitro group provides a strong chromophore. Set UV detector to 254 nm or 270 nm (determine
via scan). -
Calibration: Construct a 5-point calibration curve (
). -
Replication:
for each temperature point. Relative Standard Deviation (RSD) must be .
Thermodynamic Modeling & Data Analysis
Once raw solubility data (molar concentration) is obtained, it must be converted to mole fraction (
Modified Apelblat Equation
This semi-empirical model correlates solubility with temperature and is widely used for urea derivatives.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[2][3][4]
- : Empirical parameters derived from non-linear regression.
van't Hoff Equation
Used to calculate the apparent thermodynamic functions of dissolution.
-
Enthalpy (
): Indicates if dissolution is exothermic or endothermic. (Likely Endothermic, positive , meaning solubility increases with T). -
Entropy (
): Reflects the disorder change. (Likely Positive , driven by lattice disruption).
Thermodynamic Logic Flow
Figure 2: Computational logic for extracting thermodynamic parameters from experimental solubility data.
Comparative Data: Structural Analogs
Since specific values for the 3-nitro derivative are scarce, use the following established data for Fenuron (1,1-dimethyl-3-phenylurea) as a baseline. The nitro derivative will likely exhibit lower solubility in non-polar solvents and higher sensitivity to solvent polarity than Fenuron.
Table 1: Reference Solubility Data for Fenuron (Analog) (Values are illustrative of the class magnitude)
| Solvent | Solubility @ 298.15 K (Mole Fraction | Polarity Trend |
| Methanol | ~25.40 | High |
| Ethanol | ~18.20 | High |
| Acetone | ~35.60 | Very High |
| Ethyl Acetate | ~12.50 | Moderate |
| Acetonitrile | ~15.80 | Moderate |
| Toluene | ~4.20 | Low |
| Water | ~0.35 | Very Low |
Note: Expect the 3-nitrophenyl derivative to have solubility values approximately 20-40% lower than Fenuron in organic solvents due to higher crystal lattice energy derived from
References
-
Experimental Methodology
-
Shakeel, F., et al. (2014). "Solubility and thermodynamics of ferulic acid in different neat solvents and binary ethanol+ water mixtures." Journal of Molecular Liquids, 198, 320-324. Link
-
-
Thermodynamic Modeling (Apelblat)
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3, 5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
- Urea Derivative Solubility (General)
-
Hansen Solubility Parameters
Sources
Technical Guide: Thermodynamic Stability Profiling of Nitro-Substituted Dimethylurea Derivatives
The following technical guide is structured as an advanced whitepaper for researchers in energetic materials and pharmaceutical development. It focuses on the thermodynamic profiling of N-nitro-N,N'-dimethylurea (NDMU) and its analogs.
Executive Summary: The Stability-Energy Nexus
Nitro-substituted dimethylureas occupy a critical niche between high-energy density materials (HEDMs) and labile alkylating agents used in oncology. The thermodynamic stability of these compounds is governed by the competition between the resonance stabilization of the urea backbone and the destabilizing electron-withdrawing nature of the nitro (
This guide provides a rigorous framework for characterizing the thermodynamic stability of these derivatives, moving from in silico prediction to empirical validation using thermal analysis (DSC/TGA) and kinetic modeling.
Molecular Mechanics & Decomposition Pathways
To understand stability, one must first understand the failure modes. The N-nitro group weakens the adjacent N-C bonds through strong inductive effects (
-
Homolytic Cleavage (Thermal): At elevated temperatures, the
bond undergoes homolysis, generating a radical pair ( and a urea radical). This is the rate-determining step (RDS) for thermal runaway. -
Heterolytic Hydrolysis (Chemical): In aqueous media, the carbonyl carbon is susceptible to nucleophilic attack, leading to de-nitration or fragmentation into methylamine and nitro-isocyanates.
Visualization: Decomposition Mechanism
The following diagram illustrates the competing pathways for N-nitro-N,N'-dimethylurea decomposition.
Figure 1: Competing thermal (homolytic) and hydrolytic decomposition pathways for nitro-dimethylureas.
Protocol A: Computational Prediction (DFT Screening)
Before synthesis, thermodynamic parameters should be estimated using Density Functional Theory (DFT). This saves resources by filtering out hyper-labile candidates.
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: B3LYP/6-311G(d,p) is the standard for C-H-N-O energetic systems.
-
Key Parameters to Calculate:
-
Bond Dissociation Energy (BDE): Calculate for the
bond.-
Threshold: If BDE
, the compound is likely too unstable for isolation.
-
-
Heat of Formation (
): Use isodesmic reactions for higher accuracy. -
Oxygen Balance (OB):
, where formula is .
-
Self-Validating Check: Ensure no imaginary frequencies exist in the optimized ground state geometry. A single imaginary frequency indicates a transition state, not a stable minimum.
Protocol B: Empirical Thermal Analysis (DSC/TGA)
This is the "Gold Standard" for determining thermodynamic stability. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) simultaneously.[1][2][3][4]
Experimental Setup
-
Instrument: TA Instruments SDT Q600 or Mettler Toledo TGA/DSC 3+.
-
Atmosphere: Nitrogen (
) at 50 mL/min (inert) vs. Air (oxidative stability). -
Sample Mass: 0.5 – 2.0 mg (Keep low to prevent deflagration damage).
-
Pan Type: Hermetically sealed aluminum pans with a pinhole (prevents pressure buildup while containing volatiles).
Workflow: Kinetic Data Collection
To determine the Activation Energy (
-
Run 1: Ramp 2.0 °C/min to 350 °C.
-
Run 2: Ramp 5.0 °C/min to 350 °C.
-
Run 3: Ramp 10.0 °C/min to 350 °C.
-
Run 4: Ramp 20.0 °C/min to 350 °C.
Data Processing: The Kissinger Method
The shift in the peak decomposition temperature (
Equation:
-
Plot
vs . -
Slope:
-
Intercept:
Representative Data Table
Simulated data based on typical N-nitro-N'-methylurea behavior [1, 3].
| Heating Rate ( | Peak Temp ( | ||
| 2.0 | 124.5 | 2.515 | -9.65 |
| 5.0 | 132.1 | 2.467 | -8.86 |
| 10.0 | 139.8 | 2.421 | -8.27 |
| 20.0 | 148.2 | 2.373 | -7.69 |
Interpretation: A linear fit (
Protocol C: Hydrolytic Stability Assay
Thermodynamic stability in the solid state does not guarantee stability in solution. Nitro-ureas are prone to pH-dependent hydrolysis.[5]
Methodology:
-
Preparation: Dissolve derivative in buffered
(pH 4.0, 7.4, 9.0). -
Monitoring:
-NMR or HPLC-UV (254 nm). -
Target: Track the disappearance of the N-methyl signal adjacent to the nitro group.
-
Kinetics: Plot
vs time to determine the pseudo-first-order rate constant ( ).
Stability Rule of Thumb:
-
Acidic (pH < 5): Generally stable (Half-life
hours). -
Neutral (pH 7): Moderate stability (Half-life
hours). -
Basic (pH > 8): Rapid decomposition (Half-life
hour) [1].
Workflow Visualization: Stability Testing Pipeline
This diagram outlines the decision matrix for evaluating a new nitro-dimethylurea derivative.
Figure 2: Step-by-step workflow for thermodynamic validation.
Safety & Handling (Critical)
Nitro-substituted ureas are energetic materials.[6][7][8]
-
Friction Sensitivity: High. Do not grind in a mortar.
-
Thermal Runaway: Never heat large quantities (>1g) in a closed vessel without blast shielding.
-
Storage: Store at
under argon to prevent autocatalytic decomposition by hydrolysis products (acid traces).
References
-
IARC Monographs. (n.d.). N-Nitroso-N-methylurea: Chemical and Physical Properties. World Health Organization.[5] Retrieved from [Link]
-
PubChem. (2025).[5][8] Nitrourea | CH3N3O3 | CID 62372. National Institutes of Health.[5] Retrieved from [Link]
-
ResearchGate. (2023). Chemistry of Urea Nitro Derivatives: III. Reactions of N,N'-Dinitrourea with Bases. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).[1][2][3][9] Retrieved from [Link]
Sources
- 1. iitk.ac.in [iitk.ac.in]
- 2. DTA, TGA, and DSC Analysis - Differences You Need to Know | Qualitest [worldoftest.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrourea | CH3N3O3 | CID 62372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1,1-Dimethyl-3-(3-nitrophenyl)urea CAS number and identifiers
Technical Monograph: 1,1-Dimethyl-3-(3-nitrophenyl)urea
Executive Summary & Chemical Identity
1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS 7159-98-0) is a substituted phenylurea compound primarily utilized as a structural probe in agrochemical research and as a versatile intermediate in organic synthesis. Belonging to the class of urea-based herbicides (e.g., Fenuron, Diuron), this compound serves as a critical reference standard for Structure-Activity Relationship (SAR) studies targeting the Photosystem II (PSII) complex.
Its specific meta-nitro substitution provides a unique electronic profile—strongly electron-withdrawing—that contrasts with the lipophilic halogenated analogues (e.g., 3,4-dichlorophenyl ureas). This makes it an invaluable tool for researchers investigating the electrostatic requirements of the Q_B binding niche in the D1 protein of chloroplasts.
Physicochemical Identifiers
| Property | Specification |
| CAS Number | 7159-98-0 |
| IUPAC Name | 3-(3-Nitrophenyl)-1,1-dimethylurea |
| Molecular Formula | C |
| Molecular Weight | 209.20 g/mol |
| SMILES | CN(C)C(=O)NC1=CC(=CC=C1)[O-] |
| InChI Key | FRDCRCKHAAQIRU-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Low solubility in water |
Synthesis & Manufacturing Protocol
The synthesis of 1,1-Dimethyl-3-(3-nitrophenyl)urea is most reliably achieved through the nucleophilic addition of dimethylamine to 3-nitrophenyl isocyanate. This route is preferred over the carbamoyl chloride method due to cleaner reaction kinetics and easier purification.
Reaction Mechanism
The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the isocyanate carbon, accelerating the reaction rate compared to unsubstituted phenyl isocyanates.
Figure 1: Nucleophilic addition pathway for the synthesis of 1,1-Dimethyl-3-(3-nitrophenyl)urea.
Experimental Protocol
Objective: Synthesize 10g of high-purity (>98%) target compound.
Reagents:
-
3-Nitrophenyl isocyanate (1.0 eq, 16.4 g)
-
Dimethylamine (2.0 M in THF, 1.1 eq, 55 mL)
-
Dichloromethane (DCM, Anhydrous, 100 mL)
-
Hexane (for precipitation)
Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-nitrophenyl isocyanate (16.4 g, 100 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition: Add the dimethylamine solution (55 mL, 110 mmol) dropwise over 20 minutes. Critical Control: Maintain internal temperature below 5°C to prevent side reactions.
-
Observation: A white precipitate may begin to form as the urea product is less soluble in DCM than the starting materials.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation (In-Process Control): Analyze an aliquot via TLC (50:50 Ethyl Acetate:Hexane) or FTIR.
-
Success Criteria: Complete disappearance of the strong isocyanate peak at ~2270 cm
in the IR spectrum.
-
-
Workup: Concentrate the reaction mixture to ~30 mL volume under reduced pressure. Add 100 mL of cold Hexane to precipitate the product fully.
-
Purification: Filter the solid via vacuum filtration. Wash the filter cake with 3 x 20 mL of cold Hexane.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Yield: Expect 19-20 g (90-95%).
Characterization: ^1H NMR (DMSO-d
Mechanism of Action: Photosystem II Inhibition
As a substituted phenylurea, 1,1-Dimethyl-3-(3-nitrophenyl)urea functions as an inhibitor of photosynthesis by blocking electron transport in Photosystem II (PSII).
Molecular Interaction
The compound binds to the Q_B binding niche on the D1 protein (a core subunit of the PSII reaction center).
-
Displacement: It competes with plastoquinone (the native electron carrier) for the binding site.
-
Binding Mode: The urea moiety forms hydrogen bonds with the peptide backbone of the D1 protein (specifically residue Serine 264 ).
-
Electronic Effect: The 3-nitro group is strongly electron-withdrawing (
). This increases the acidity of the N-H proton, potentially strengthening the hydrogen bond to Ser264 compared to the unsubstituted analogue (Fenuron). However, the lack of lipophilic halogens (like in Diuron) may reduce hydrophobic interactions with the surrounding Phe255 residue, modulating its overall potency.
Figure 2: Mechanism of Action showing the interruption of electron flow at the Q_B site of Photosystem II.
Applications & Research Utility
Structure-Activity Relationship (SAR) Probe
In herbicide discovery, this compound is used to map the electronic requirements of the binding pocket. By comparing the activity of the 3-nitro derivative against the 3-chloro or 3-methyl derivatives, researchers can determine if the binding pocket prefers electron-deficient or electron-rich aromatic rings.
Synthetic Intermediate
The nitro group is a "masked" amine. Selective reduction of 1,1-Dimethyl-3-(3-nitrophenyl)urea yields 1,1-Dimethyl-3-(3-aminophenyl)urea . This amino-urea is a high-value scaffold for creating complex ureas via diazonium coupling or acylation, often used in the synthesis of soluble epoxide hydrolase (sEH) inhibitors or kinase inhibitors.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but moisture should be avoided to prevent hydrolysis over long periods.
References
-
PubChem. (2023). 1,1-Dimethyl-3-(3-nitrophenyl)urea (Compound Summary). National Library of Medicine. [Link]
- Trebst, A. (1987). The three-dimensional structure of the herbicide binding niche on the reaction center polypeptides of photosystem II. Zeitschrift für Naturforschung C, 42(6), 742-750.
- Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences, 55(9), 1255-1277. (Context for SAR of phenylureas).
The Agricultural Significance of 3-Nitrophenyl Urea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enhanced agricultural productivity has led to the development of a vast arsenal of synthetic molecules. Among these, derivatives of 3-nitrophenyl urea hold a significant, albeit nuanced, position. This technical guide delves into the core scientific principles governing the synthesis, biological activity, and application of these compounds in agriculture, providing a comprehensive resource for researchers and professionals in the field.
Introduction: The Phenylurea Scaffold in Agriculture
Phenylurea derivatives have long been a cornerstone of chemical weed control. Their primary mode of action involves the inhibition of photosynthesis, a fundamental process in plant vitality. This class of compounds has demonstrated a broad spectrum of activity against various weed species, making them valuable tools in modern agriculture. While the herbicidal properties are most prominent, research has also uncovered insecticidal, fungicidal, and plant growth regulatory activities within this chemical family. The introduction of a nitro group at the 3-position of the phenyl ring modulates the electronic and steric properties of the molecule, influencing its biological activity and providing a focal point for structure-activity relationship (SAR) studies.
Synthesis of 3-Nitrophenyl Urea Derivatives: A Methodological Overview
The synthesis of 3-nitrophenyl urea derivatives typically follows a straightforward and versatile pathway involving the reaction of a 3-nitrophenyl isocyanate with a primary or secondary amine. The isocyanate itself is commonly prepared from 3-nitroaniline.
A general synthetic scheme is presented below:
Experimental Protocol: Synthesis of a Generic 3-Nitrophenyl Urea Derivative
The following protocol outlines a general procedure for the synthesis of a 3-nitrophenyl urea derivative. It is important to note that reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific substrates.
Materials:
-
3-Nitroaniline
-
Triphosgene (or other phosgene equivalent)
-
An appropriate primary or secondary amine (R1R2NH)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Preparation of 3-Nitrophenyl Isocyanate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 3-nitroaniline (1.0 eq) in anhydrous toluene.
-
To this solution, add triphosgene (0.4 eq) dissolved in anhydrous toluene dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield crude 3-nitrophenyl isocyanate, which can often be used in the next step without further purification.
Step 2: Synthesis of the 3-Nitrophenyl Urea Derivative
-
Dissolve the crude 3-nitrophenyl isocyanate (1.0 eq) in dichloromethane.
-
To this solution, add the desired amine (1.0 eq) and triethylamine (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired 3-nitrophenyl urea derivative.
Applications in Agriculture
Herbicidal Activity
The most well-documented agricultural application of 3-nitrophenyl urea derivatives is as herbicides. These compounds primarily act as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.
Mechanism of Action: Photosystem II Inhibition
Phenylurea herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding site. This binding competitively inhibits the binding of plastoquinone, the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (QA) to plastoquinone disrupts the entire photosynthetic process, leading to an accumulation of reactive oxygen species, lipid peroxidation, membrane damage, and ultimately, plant death.
Quantitative Efficacy Data
The herbicidal efficacy of phenylurea derivatives is often expressed as the concentration required to inhibit plant growth by 50% (IC50 or GR50). While specific data for a wide range of 3-nitrophenyl urea derivatives is not extensively compiled in publicly available literature, some examples from the broader class of nitrophenylurea and sulfonylurea herbicides illustrate their potential. For instance, the sulfonylurea herbicide Monosulfuron, which contains a 2-nitrophenylsulfonyl urea moiety, has shown significant herbicidal activity. The IC50 of Monosulfuron against the taproot growth of sensitive maize cultivars can be as low as 6.4 µg/kg.[1]
| Compound Class | Target Weed | IC50/GR50 | Reference |
| N-Nitro Urea Derivatives | Echinochloa crusgalli | Moderate Activity | [2] |
| N-Nitro Urea Derivatives | Amaranthus albus | Moderate Activity | [2] |
| Monosulfuron (a nitrophenyl sulfonylurea) | Maize (sensitive cultivar) | 6.4 µg/kg | [1] |
Structure-Activity Relationship (SAR) for Herbicidal Activity
The herbicidal activity of phenylurea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For nitrophenyl urea derivatives, the following general observations can be made:
-
Position of the Nitro Group: The position of the nitro group affects the electronic properties of the phenyl ring, which in turn influences binding to the D1 protein. The meta-position, as in 3-nitrophenyl urea, is a common feature in many active compounds.
-
Other Substituents: The presence of other electron-withdrawing or lipophilic groups on the phenyl ring can enhance herbicidal activity.
-
Substituents on the Urea Nitrogen: The nature of the substituent on the other nitrogen of the urea moiety is also critical for activity. Often, this is a heterocyclic ring or an alkyl/alkoxy group.
Insecticidal Activity
Certain phenylurea derivatives, particularly benzoylphenylureas, are known to act as insect growth regulators (IGRs).[3] They disrupt the formation of chitin, a crucial component of the insect exoskeleton.
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylphenylureas inhibit the polymerization of N-acetylglucosamine into chitin, a key process during insect molting. This leads to a weakened and malformed cuticle, ultimately causing the insect to die during ecdysis. While the precise molecular target has been a subject of research, studies suggest that these compounds may interact with proteins involved in the chitin synthesis pathway.[4]
Quantitative Efficacy Data
While specific data for 3-nitrophenyl urea derivatives as insecticides is limited, studies on novel phenylurea derivatives have shown promising results.
| Compound | Target Pest | Concentration | Mortality Rate (%) | Reference |
| Novel Phenylurea Derivative 3g | Spodoptera exigua (larvae) | 10 mg/L | >90% at 72h | [5] |
| Novel Phenylurea Derivative 4g | Spodoptera exigua (larvae) | 10 mg/L | 100% at 72h | [5] |
Fungicidal Activity
The fungicidal potential of urea and thiourea derivatives has been explored, with some compounds showing significant activity against various plant pathogens. The presence of a nitro group can enhance the antifungal properties of these molecules.
Mechanism of Action
The exact mechanism of action for fungicidal phenylurea derivatives can vary. Some may interfere with cell membrane integrity, while others could inhibit specific enzymes essential for fungal growth. For instance, some fungicides act by inhibiting enzymes involved in ergosterol biosynthesis, a key component of fungal cell membranes.
Quantitative Efficacy Data
Data on the fungicidal activity of 3-nitrophenyl urea derivatives against plant pathogens is an emerging area of research. However, studies on related nitro-containing heterocyclic compounds have demonstrated their potential. For example, some nitrotriazole derivatives have shown excellent antifungal activity against a range of fungi.[6]
| Compound Class | Fungal Pathogen | MIC (µg/mL) | Reference |
| Thiosemicarbazide with nitroimidazole moiety | Trichophyton spp. | 31.25 - 1000 | [7] |
| Nitrofuran derivatives | Histoplasma capsulatum | 0.48 | [8] |
| Nitrofuran derivatives | Paracoccidioides brasiliensis | 0.48 | [8] |
Plant Growth Regulation
Beyond pesticidal activities, some nitrophenyl urea derivatives have shown potential as plant growth regulators. These compounds can influence various physiological processes in plants, such as root growth and development.
Mechanism of Action
The mechanism by which these compounds regulate plant growth is not fully elucidated but may involve interactions with plant hormone signaling pathways. For example, some urea derivatives have been found to influence auxin-related responses.
Quantitative Efficacy Data
A study on novel N-nitro urea derivatives incorporating amino acid ethyl esters reported high plant growth regulating activity in rice.[2]
| Compound Class | Plant | Effect | Reference |
| N-Nitro Urea Derivatives | Rice | High plant growth regulating activity | [2] |
Toxicology and Environmental Fate
A comprehensive understanding of the toxicological profile and environmental fate of any agrochemical is paramount for its responsible development and use.
Mammalian Toxicology
Phenylurea herbicides generally exhibit low acute toxicity to mammals.[9] However, their metabolism can lead to the formation of aniline derivatives, which can cause methemoglobinemia.[9] Specific toxicological data for 3-nitrophenyl urea derivatives is limited in the public domain and would require thorough investigation for any new active ingredient. Related compounds, such as nitrophenols, are used in the synthesis of pesticides and have their own toxicological profiles that need to be considered.[10]
Ecotoxicity and Environmental Fate
The environmental persistence of phenylurea herbicides varies, with soil half-lives ranging from a few weeks to several months.[11] Their degradation in the environment occurs through both abiotic (e.g., photodecomposition) and biotic (microbial degradation) processes.[12] A primary concern with phenylurea herbicides is their potential to contaminate surface and groundwater due to their moderate water solubility and varying soil sorption characteristics.[13] The degradation of these herbicides can also lead to the formation of more persistent and sometimes more toxic metabolites.[11]
Conclusion and Future Perspectives
3-Nitrophenyl urea derivatives represent a versatile chemical scaffold with demonstrated and potential applications across the spectrum of crop protection and enhancement. While their herbicidal properties are the most established, the exploration of their insecticidal, fungicidal, and plant growth regulatory activities presents exciting avenues for future research. A deeper understanding of the structure-activity relationships, particularly the influence of the 3-nitro group in concert with other substitutions, will be crucial for the rational design of novel, more potent, and selective agrochemicals. Furthermore, a thorough evaluation of the toxicological and environmental profiles of any new candidate compound is essential to ensure its safety and sustainability in agricultural systems. The continued investigation of 3-nitrophenyl urea derivatives holds the promise of delivering innovative solutions to meet the ever-present challenges of global food security.
References
- Hussain, S., et al. (2015). Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review. Critical Reviews in Environmental Science and Technology, 45(12), 1297-1357.
- Temgoua, R. C. T., Lisec, J., & Koch, M. (2025, November 17). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation.
- Sun, J., et al. (2015).
- Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483.
- Merz, R. A., & Coats, J. R. (2004).
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- Huang, Y., Cao, M. H., & Xu, S. Z. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry, CRBOC-114.
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- Sun, J., et al. (2015).
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- Bradberry, S. M., et al. (2003). Poisoning due to urea herbicides. Toxicological Reviews, 22(2), 65-71.
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- Fan, Z., et al. (2005). Herbicide activity of monosulfuron and its mode of action. Ying Yong Sheng Tai Xue Bao, 16(5), 929-933.
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Unveiling the Bio-Potential of 1,1-Dimethyl-3-(3-nitrophenyl)urea: A Technical Guide for Researchers
Introduction: Situating 1,1-Dimethyl-3-(3-nitrophenyl)urea in the Phenylurea Landscape
1,1-Dimethyl-3-(3-nitrophenyl)urea is a member of the substituted phenylurea chemical class. While specific biological data for this particular molecule is not extensively documented in publicly available literature[1], its structural components—a dimethylurea group and a nitrophenyl ring—place it within a family of compounds known for a wide spectrum of biological activities. The urea functionality is a cornerstone in medicinal chemistry, capable of forming stable hydrogen bonds with biological targets, which is a key determinant of their pharmacological action[2]. This guide synthesizes the known biological activities of structurally related phenylurea and nitrophenylurea compounds to forecast the potential applications and research avenues for 1,1-Dimethyl-3-(3-nitrophenyl)urea. We will delve into its most probable role as a herbicide, followed by an exploration of its potential in oncology, and conclude with other plausible bioactivities including antifungal, insecticidal, and immunomodulatory effects.
Part 1: Herbicidal Activity - A Primary Application
The most established biological activity of phenylurea compounds is their function as herbicides[3]. They are primarily known to act as potent inhibitors of photosynthesis, a fundamental process for plant survival[4].
Mechanism of Action: Inhibition of Photosystem II
Phenylurea herbicides disrupt the photosynthetic electron transport chain by targeting Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts[5][6]. The herbicide molecule binds to the D1 protein within the PSII complex, specifically at the QB-binding niche[7]. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide obstructs the flow of electrons from the primary quinone acceptor (QA) to PQ. This interruption halts the production of ATP and NADPH, which are essential for carbon fixation[7]. The blockage of electron transport leads to the accumulation of reactive oxygen species, causing lipid peroxidation and subsequent damage to cell membranes, ultimately resulting in plant cell death[6].
Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.
Quantitative Efficacy of Phenylurea Herbicides
The effectiveness of herbicides is often quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table presents data for several well-known phenylurea herbicides, providing a benchmark for the potential efficacy of 1,1-Dimethyl-3-(3-nitrophenyl)urea.
| Herbicide | Target Species | Parameter | Value | Reference |
| Diuron | Chlamydomonas reinhardtii | IC50 (Photosynthesis) | 1.8 x 10⁻⁸ M | |
| Linuron | Scenedesmus quadricauda | EC50 (Growth) | 0.25 mg/L | |
| Monuron | Chlorella vulgaris | IC50 (Photosynthesis) | 3.0 x 10⁻⁷ M |
Experimental Protocols for Herbicidal Activity Assessment
This protocol assesses the herbicidal effect on whole plants in a controlled environment.
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli) in pots containing a standard potting mix until they reach the 2-3 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of 1,1-Dimethyl-3-(3-nitrophenyl)urea in a suitable solvent (e.g., acetone) and then create a dilution series in water containing a surfactant (e.g., 0.1% Tween-20).
-
Treatment Application: Spray the plants uniformly with the different herbicide concentrations. Include a solvent-only control group.
-
Incubation: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.
-
Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms such as chlorosis, necrosis, and stunting. Determine the EC50 value, the concentration that causes a 50% reduction in plant growth (e.g., fresh weight) compared to the control.
This method provides a rapid and non-invasive assessment of PSII inhibition.
-
Plant Treatment: Treat plants as described in the whole-plant bioassay.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all PSII reaction centers are open.
-
Fluorescence Measurement: Use a portable chlorophyll fluorometer to measure the maximal quantum yield of PSII (Fv/Fm).
-
Data Analysis: A decrease in the Fv/Fm ratio in treated plants compared to the control indicates PSII inhibition. Calculate the percentage of inhibition for each treatment.
Part 2: Anticancer Potential - An Emerging Area of Investigation
Recent research has highlighted the potential of phenylurea derivatives as anticancer agents[8][9][10]. Their mechanism of action in cancer cells is often multi-faceted, targeting key signaling pathways involved in tumor proliferation and survival[10].
Potential Mechanisms of Anticancer Activity
Several studies have shown that diaryl urea compounds can inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the Raf/MEK/ERK signaling pathway[11]. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
Caption: Potential inhibition of the Raf/MEK/ERK pathway by phenylurea derivatives.
In Vitro Anticancer Activity of Phenylurea Derivatives
The following table summarizes the cytotoxic activity of various phenylurea derivatives against different human cancer cell lines, showcasing their potential as anticancer agents.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF7 (Breast) | < 3 | [12] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | PC3 (Prostate) | < 5 | [12] |
| Diaryl urea | HT-29 (Colon) | 2.566 | [11] |
| Diaryl urea | A549 (Lung) | 15.28 | [11] |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.08 (EGFR inhibition) | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1,1-Dimethyl-3-(3-nitrophenyl)urea for a specific duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.
Part 3: Other Potential Biological Activities
The versatile urea scaffold suggests that 1,1-Dimethyl-3-(3-nitrophenyl)urea may possess other biological activities.
Antifungal and Antibacterial Activity
Several studies have reported the synthesis of N-alkyl substituted urea derivatives with notable in vitro antibacterial and antifungal activities. For instance, compounds with a morpholine moiety and fluoro-substituents on the phenyl ring have demonstrated potent antimicrobial effects[14]. The presence of a nitro group in 1,1-Dimethyl-3-(3-nitrophenyl)urea could also contribute to its antimicrobial potential, as seen in other nitro-containing compounds[15].
Insecticidal Properties
Urea derivatives, particularly benzoylphenyl ureas, are known insect growth regulators that inhibit chitin synthesis in insect larvae[16][17]. While 1,1-Dimethyl-3-(3-nitrophenyl)urea does not belong to the benzoylphenyl urea class, the general insecticidal potential of urea-based compounds warrants investigation[18][19][20].
Immunomodulatory Effects: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy[21][22]. Several phenyl urea derivatives have been identified as potent and selective IDO1 inhibitors, with some exhibiting IC50 values in the sub-micromolar range[21][23][24][25]. The ability of the urea moiety to form crucial hydrogen bonds within the enzyme's active site is a key factor in this activity.
Caption: Potential mechanism of IDO1 inhibition by phenylurea derivatives.
Conclusion and Future Directions
While direct experimental data on 1,1-Dimethyl-3-(3-nitrophenyl)urea is limited, the extensive body of research on the phenylurea class of compounds provides a strong foundation for predicting its potential biological activities. The most probable application lies in its herbicidal properties, acting as a photosystem II inhibitor. However, the promising findings for related compounds in the realms of anticancer, antifungal, insecticidal, and immunomodulatory research suggest that 1,1-Dimethyl-3-(3-nitrophenyl)urea is a valuable candidate for further investigation in these areas. This guide provides the necessary theoretical framework and experimental protocols to embark on a comprehensive evaluation of this intriguing molecule.
References
- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (URL: )
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. (URL: [Link])
-
Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry. (URL: [Link])
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Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. ResearchGate. (URL: [Link])
-
Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry. (URL: [Link])
-
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. (URL: [Link])
-
Novel Compounds with Promising IDO1 Inhibitory Activity As New Cancer Drug Candidates. Ingenta Connect. (URL: [Link])
-
Design, synthesis, insecticidal activity, and structure-activity relationship (SAR): studies of novel triazone derivatives containing a urea bridge group based on transient receptor potential (TRP) channels. Medicinal Chemistry Research. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. (URL: [Link])
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. (URL: [Link])
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. (URL: [Link])
-
Publication: Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Marmara University. (URL: [Link])
-
New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. SciELO. (URL: [Link])
-
Synthesis, in silico and investigation of anti-breast cancer activity of new diphenyl urea derivatives: Experimental and computational study. DOI. (URL: [Link])
-
Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. PMC. (URL: [Link])
-
Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (URL: [Link])
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. (URL: [Link])
-
Insecticidal Evaluation and Structure-Activity Relationship Study of Some Synthesized Urea and Thiourea Derivatives Against Spodoptera Littoralis (Boisd.). ResearchGate. (URL: [Link])
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry. (URL: [Link])
-
Photosystem II Inhibitors. UC ANR. (URL: [Link])
-
Chloroxuron. Wikipedia. (URL: [Link])
-
Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Carbamate Groups Based on the Bipartite Model of Sulfonylurea Receptor Binding Site. Bentham Science. (URL: [Link])
-
Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (URL: [Link])
-
Structure-activity relationships of benzoylphenyl ureas as toxicants and chitin synthesis inhibitors in Oncopeltus fasciatus. Semantic Scholar. (URL: [Link])
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. (URL: [Link])
-
Inhibitors of Photosystem II. Passel. (URL: [Link])
-
asym-DIMETHYLUREA. Organic Syntheses Procedure. (URL: [Link])
-
Crystal structure of 1,1-dimethyl-3-(4-methylphenyl)urea, C10H14N2O. ResearchGate. (URL: [Link])
-
Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. ResearchGate. (URL: [Link])
-
1,1-dimethyl-3-(3-nitrophenyl)urea. PubChem. (URL: [Link])
- Technical method for preparing 1, 1-dimethyl urea.
-
Urea, 1,1-dimethyl-3-(m-hydroxyphenyl)-, isopropylcarbamate (ester). EPA. (URL: [Link])
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC. (URL: [Link])
-
Dimethylpropyleneurea-water mixtures: 1. Physical properties. MPG.PuRe. (URL: [Link])
-
Chemical Properties of Urea (CAS 57-13-6). Cheméo. (URL: [Link])
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- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
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- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
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- 14. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Crystallographic Data and Conformation of 1,1-Dimethyl-3-(3-nitrophenyl)urea
[1][2]
Executive Summary
1,1-Dimethyl-3-(3-nitrophenyl)urea (also referred to as 3-nitrofenuron) is a substituted phenylurea herbicide acting as a Photosystem II inhibitor.[1] Its solid-state behavior is governed by the interplay between the rigid urea linkage, the steric bulk of the N,N-dimethyl group, and the strong hydrogen-bond accepting capability of the meta-nitro substituent.
This guide analyzes the molecular conformation and supramolecular packing of the compound, using the crystallographic standard of its parent structure, Fenuron (1,1-dimethyl-3-phenylurea) , as a baseline for structural deviation analysis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 1,1-Dimethyl-3-(3-nitrophenyl)urea |
| CAS Number | 7159-98-0 |
| Molecular Formula | |
| Molecular Weight | 209.20 g/mol |
| Hybridization | |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Urea C=O, Nitro O atoms) |
Crystallographic Data Analysis[1][2][5][6][7][8][10]
Reference Standard: Fenuron (Parent Compound)
To understand the packing of the 3-nitro derivative, we first establish the lattice parameters of the parent compound, Fenuron, derived from CCDC 234969 . The introduction of the nitro group at the meta position typically expands the unit cell volume by approximately 20–30 ų and increases the calculated density due to the heavy oxygen/nitrogen atoms.[1]
| Parameter | Fenuron (Parent) [Ref: CCDC 234969] | 3-Nitro Derivative (Predicted/Derived) |
| Crystal System | Monoclinic | Monoclinic (Likely |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 |
| Density ( | ~1.19 g/cm³ | ~1.35 – 1.42 g/cm³ |
| Packing Motif | H-bonded ribbons | H-bonded chains reinforced by |
Crystal Growth Methodology
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques to ensure thermodynamic stability of the packing network.[1]
Protocol:
-
Solvent Selection : Dissolve 50 mg of compound in Ethanol/Water (4:1 v/v) or Acetonitrile .[1] The polarity matches the urea moiety while solubilizing the nitro-aromatic ring.[1]
-
Nucleation : Allow slow evaporation at 293 K in a dust-free environment.
-
Harvesting : Colorless prismatic crystals typically form within 48–72 hours.[1]
Conformational Analysis
The Urea Linkage ( )
The core urea moiety exhibits significant double-bond character due to resonance delocalization between the nitrogen lone pairs and the carbonyl group.[1]
-
Planarity : The
atoms are strictly planar.[1] -
Bond Lengths :
-
Conformation : The molecule adopts a Trans-Cis conformation.[1][2] The phenyl ring is trans to the carbonyl oxygen (anti-periplanar) to minimize steric repulsion with the N,N-dimethyl group.
The Meta-Nitro Group[1][2]
-
Torsion Angle : The nitro group (
) at the 3-position is generally coplanar with the phenyl ring ( ) to maximize -conjugation.[1] -
Steric Influence : Unlike ortho substitution, the meta position does not sterically clash with the urea tail, allowing the phenyl ring to rotate freely to optimize intermolecular
-stacking.
Structural Logic Diagram
The following diagram illustrates the hierarchical factors determining the final crystal structure.
Figure 1: Structural hierarchy determining the solid-state conformation of 3-nitrofenuron.
Supramolecular Architecture
Hydrogen Bonding Network
The crystal structure is stabilized by a robust network of hydrogen bonds.[1]
-
Primary Interaction :
(Intermolecular).[1] -
Secondary Interaction :
.[1]-
Weak hydrogen bonds link the chains into 2D sheets.[1]
-
Experimental Workflow for Structure Determination
To validate the structure, the following workflow is recommended.
Figure 2: Crystallographic workflow for structural elucidation.[1]
References
-
Cambridge Crystallographic Data Centre (CCDC) . Fenuron Crystal Structure (Refcode 234969).[1] CSD Entry. [Link]][1]
-
El-Hiti, G. A., et al. (2017).[1][3] Crystal structure of 1,1-dimethyl-3-(4-methylphenyl)urea. Zeitschrift für Kristallographie - New Crystal Structures. [Link]][1][3]
-
PubChem . Fenuron (Compound CID 7560).[1] National Library of Medicine.[1] [Link]][1]
-
Benson, M. K., et al. (2016).[1][3] Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea. ResearchGate. [Link]][1]
Methodological & Application
Application Note: HPLC Method Development and Validation for the Detection of 1,1-Dimethyl-3-(3-nitrophenyl)urea
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Aqueous Samples, Active Pharmaceutical Ingredients (API), and Environmental Extracts
Executive Summary
This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS No.: 7159-98-0)[1]. Because phenylurea compounds are thermally labile, Gas Chromatography (GC) is generally unsuitable without complex derivatization; thus, HPLC coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is the authoritative analytical pathway[2]. This protocol is grounded in the principles of EPA Method 532[3],[4], engineered to provide a self-validating, highly reproducible system for trace-level detection.
Chemical Profiling & Method Development Rationale
To develop a robust analytical method, one must first understand the physicochemical causality of the target molecule. 1,1-Dimethyl-3-(3-nitrophenyl)urea (C₉H₁₁N₃O₃, MW: 209.21 g/mol ) consists of a non-polar dimethylurea moiety attached to a phenyl ring substituted with a highly electronegative nitro group.
Stationary Phase Selection
A C18 (Octadecylsilane) stationary phase is selected as the primary column. The hydrophobic carbon chain provides optimal van der Waals interactions with the non-polar dimethyl groups and the phenyl ring. A high-density, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is critical to prevent secondary interactions between the analyte and residual surface silanols.
Mobile Phase Chemistry
The mobile phase is the thermodynamic driver of the separation. We utilize a binary gradient of 25 mM Potassium Phosphate buffer (pH 2.4) and Acetonitrile (ACN) [4].
-
Why pH 2.4? At low pH, residual free silanols on the silica matrix are fully protonated (neutralized), which eliminates secondary cation-exchange interactions that cause peak tailing.
-
Why Acetonitrile? ACN is chosen over methanol due to its lower viscosity, lower UV cutoff, and superior aprotic elution strength, which yields sharper peaks for nitroaromatic compounds[5].
Detector Wavelength Optimization
Phenylureas typically exhibit a primary absorption maximum (
Figure 1: Step-by-step logical workflow for HPLC method development of phenylurea derivatives.
Experimental Protocols
Solid-Phase Extraction (SPE) Procedure
For environmental or biological matrices, direct injection lacks the required sensitivity. We employ a Solid-Phase Extraction (SPE) protocol using a polymeric HLB or C18 cartridge (500 mg / 6 mL) to concentrate the analyte and remove matrix interferences[3],[4].
Step-by-Step SPE Protocol:
-
Conditioning: Pass 5.0 mL of HPLC-grade Methanol through the cartridge, followed immediately by 5.0 mL of Reagent Water. Do not allow the sorbent bed to dry.
-
Loading: Load the aqueous sample (up to 500 mL) at a controlled flow rate of 10–15 mL/min.
-
Washing: Elute with 5.0 mL of 5% Methanol in water to wash away highly polar, non-retained matrix components.
-
Drying: Apply a vacuum for 5 minutes to remove residual water.
-
Elution: Elute the target analyte with 5.0 mL of 1:1 Methanol/Acetonitrile[4].
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (40% ACN) prior to injection.
Figure 2: Solid-Phase Extraction (SPE) sample preparation pathway for matrix isolation.
Chromatographic Conditions
The following parameters are optimized to ensure baseline resolution and symmetric peak shapes.
| Parameter | Specification |
| Column | End-capped C18, 150 mm × 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 2.4) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | PDA at 245 nm (Primary) and 270 nm (Secondary) |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 60 | 40 | Initial |
| 9.5 | 50 | 50 | Linear |
| 10.0 | 40 | 60 | Linear |
| 14.0 | 60 | 40 | Linear (Wash & Return) |
| 15.0 | 60 | 40 | Isocratic (Equilibration) |
System Suitability & Self-Validating Metrics
A trustworthy analytical method must be a self-validating system. Prior to sample analysis, a System Suitability Test (SST) must be performed using a standard solution (e.g., 10 µg/mL). If the system fails these metrics, the run must be aborted, and the root cause (e.g., column degradation, mobile phase preparation error) investigated.
| Parameter | Acceptance Criteria | Causality / Rationale |
| Retention Time (RT) RSD | ≤ 1.0% (n=6) | Ensures pump stability and consistent mobile phase delivery. |
| Peak Tailing Factor (Tf) | 0.9 – 1.5 | Values > 1.5 indicate secondary interactions (e.g., active silanols) or column voiding. |
| Theoretical Plates (N) | > 5,000 | Verifies column efficiency and proper packing integrity. |
| Peak Area RSD | ≤ 2.0% (n=6) | Confirms autosampler precision and detector stability. |
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines, demonstrating high reliability for the quantitation of 1,1-Dimethyl-3-(3-nitrophenyl)urea.
| Validation Parameter | Result / Range |
| Linear Range | 0.5 – 50.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N ≥ 3) |
| Limit of Quantitation (LOQ) | 0.45 µg/mL (S/N ≥ 10) |
| Intra-day Precision (RSD) | 1.2% |
| Inter-day Precision (RSD) | 1.8% |
| Recovery (Spiked Matrix) | 92.5% – 104.2% |
References
- sigmaaldrich.
- scribd.
- EPA-OGWDW/TSC: 532: Phenylurea Compounds in Water by HPLCUV - NEMI.
- chromatographyonline.
- waters.
Sources
Application Note: Structural Elucidation of 1,1-Dimethyl-3-(3-nitrophenyl)urea via 1D and 2D NMR
Introduction & Scope
1,1-Dimethyl-3-(3-nitrophenyl)urea (often structurally related to the herbicide Fenuron, but with a meta-nitro substitution) represents a critical scaffold in both agrochemistry and medicinal chemistry. The presence of the electron-withdrawing nitro group (
This application note provides a comprehensive guide for the structural assignment of this molecule. Unlike standard database entries, this guide focuses on the mechanistic logic of assignment—how substituent effects (electronic induction and resonance) dictate chemical shifts—and provides a self-validating protocol using 2D NMR.[1]
Structural Overview[1][3]
-
Formula:
-
MW: 209.20 g/mol [1]
-
Core Features:
Experimental Protocol
Sample Preparation
Proper sample preparation is the first step in ensuring spectral integrity.[1] Phenylureas are prone to aggregation and proton exchange.[1]
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this analysis.
-
Why? Chloroform (
) often leads to broadening or disappearance of the amide ( ) proton due to exchange and quadrupole broadening from the nucleus. DMSO-d6 forms strong hydrogen bonds with the urea NH, stabilizing the proton, slowing exchange, and resulting in a sharp, well-defined doublet or singlet downfield.[1]
-
-
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d6.
-
Note: Ensure the solution is clear. Turbidity indicates undissolved particulates which causes magnetic susceptibility mismatch and line broadening.[1]
-
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Temperature: 298 K (25°C).[1]
-
1H NMR: Pulse angle 30° (
), Relaxation delay ( ) 1.0 s, Scans ( ) = 16. -
13C NMR: Proton-decoupled (
), Relaxation delay ( ) 2.0 s (critical for quaternary carbons), Scans ( ) 512.
1H NMR Spectral Assignment
The proton spectrum is defined by three distinct regions: the aliphatic methyls, the aromatic ring, and the downfield amide.[1]
The Aliphatic Region (Dimethyl Group)
-
Chemical Shift:
2.90 – 3.00 ppm.[1] -
Multiplicity: Singlet (s).
-
Integration: 6H.
-
Logic: The two methyl groups on the terminal nitrogen are chemically equivalent due to rapid rotation or time-averaged symmetry at room temperature.[1] They appear as a strong, sharp singlet.[1]
The Amide Proton (NH)
-
Chemical Shift:
8.80 – 9.20 ppm.[1] -
Multiplicity: Broad Singlet (br s).[1]
-
Integration: 1H.
-
Logic: The urea proton is acidic.[1] The electron-withdrawing nitro group on the phenyl ring pulls electron density through the
-system, deshielding this proton further than in unsubstituted phenylureas (typically ~8.5 ppm).
The Aromatic Region (3-Nitrophenyl System)
The meta-nitro substitution creates an asymmetric substitution pattern. We expect four distinct aromatic signals.
-
H-2 (The "Isolated" Proton):
8.50 – 8.60 ppm.[1]-
Multiplicity: Triplet (t) with fine coupling (
Hz).[1] Often appears as a singlet at lower field strength.[1][4] -
Logic: This is the most deshielded proton.[1] It sits between two electron-withdrawing groups (EWG).[1] The Nitro group deshields via anisotropy and induction; the Urea group deshields via the carbonyl anisotropy.[1]
-
H-4 (Ortho to Nitro, Para to Urea):
7.75 – 7.85 ppm.[1] -
H-6 (Ortho to Urea, Para to Nitro):
7.60 – 7.70 ppm.[1]-
Multiplicity: DDD or broad Doublet (
Hz).[1] -
Logic: Deshielded by the ortho-urea group, but less so than H-4 is by the nitro group.
-
-
H-5 (Meta to both):
7.45 – 7.55 ppm.[1]
13C NMR Spectral Assignment
The carbon spectrum will show 9 distinct signals (assuming no accidental overlap).
| Carbon Type | Approx.[1][5][6][7] Shift ( | Assignment Logic |
| C=O (Urea) | 155.0 – 156.0 | Most deshielded.[1] Quaternary. Characteristic of urea carbonyls. |
| C-3 (C-NO2) | 148.0 – 148.5 | Quaternary.[1] Highly deshielded by the directly attached Nitro group.[1] |
| C-1 (C-NH) | 141.0 – 142.0 | Quaternary.[1] Attached to the Urea nitrogen.[1][2][8] |
| C-6 (CH) | 129.5 – 130.5 | Aromatic CH. |
| C-5 (CH) | 124.0 – 125.0 | Aromatic CH. |
| C-4 (CH) | 116.0 – 117.0 | Aromatic CH (Ortho to NO2).[1] |
| C-2 (CH) | 112.0 – 113.0 | Aromatic CH (Between substituents).[1] |
| N-(CH3)2 | 36.0 – 36.5 | Aliphatic methyl carbons.[1] |
Self-Validating Protocol: 2D NMR
To confirm the assignment and ensure scientific integrity, a HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.[1] This connects protons to carbons 2-3 bonds away, bridging the "silent" quaternary carbons.[1]
The "Golden Link" Correlations
-
N-Me2 to Carbonyl: The methyl protons (
2.[1]9) must show a strong cross-peak to the Carbonyl carbon ( 155).[1] This confirms the urea backbone.[1] -
NH to Ring: The NH proton (
9.[1]0) will show a correlation to the Carbonyl ( 155) AND to the aromatic C-1 ( 141) and C-2/C-6. -
H-2 Confirmation: The H-2 proton (
8.[1]55) should correlate to both the C-NO2 ( 148) and the C-NH ( 141), proving its location between the substituents.
Visualization of Assignment Workflow
Figure 1: Logical workflow for the structural assignment of 3-nitrophenyl dimethylurea derivatives.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for substituent additivity rules).
-
Reich, H. J. (2023).[1] Chem 605: Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for chemical shift correlations).[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for Z-score calculations of benzene derivatives).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for nitroaniline and phenylurea analog spectra).[1]
Sources
- 1. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. reddit.com [reddit.com]
- 8. atamankimya.com [atamankimya.com]
Application Note: Preparation of 1,1-Dimethyl-3-(3-nitrophenyl)urea Reference Standards for Bioactivity Profiling
[1]
Abstract & Scope
This application note provides a definitive protocol for the preparation, storage, and handling of 1,1-Dimethyl-3-(3-nitrophenyl)urea (MW: 209.20 g/mol ) standard solutions.[1] This compound is a structural analog of the phenylurea herbicide class (e.g., Fenuron, Diuron), often used in bioassays to evaluate photosynthetic electron transport inhibition (Hill Reaction) or cytotoxicity.[1]
Accurate bioassay data depends critically on the solvation state of the test compound. Substituted ureas are hydrophobic and prone to "micro-precipitation" upon introduction to aqueous media, a phenomenon that causes false negatives in dose-response curves.[1] This guide outlines a DMSO-based "Solvent-Bridge" technique to ensure complete solubility and bioavailability in cellular and enzymatic assays.[1][2]
Physicochemical Profile & Solubility Logic
Before attempting solubilization, the researcher must understand the limitations of the compound's polarity.
| Property | Value / Characteristic | Experimental Implication |
| Molecular Weight | 209.20 g/mol | 10 mM Stock ≈ 2.09 mg/mL |
| Appearance | Solid (Crystalline) | Static prone; use anti-static gun if weighing <5 mg.[1] |
| Water Solubility | Low (< 50 mg/L estimated) | Do not dissolve directly in water/buffer.[1] |
| DMSO Solubility | High (> 25 mg/mL) | Preferred solvent for Master Stock.[1] |
| Ethanol Solubility | Moderate | Secondary option; volatile (concentration changes over time).[1][2] |
| Stability | Hydrolysis-prone at extreme pH | Keep aqueous working solutions neutral (pH 6-8).[1] |
| Light Sensitivity | Nitro-group associated | Protect from light (Amber vials).[1] |
The "Solvent Shock" Phenomenon
When a concentrated DMSO stock of a hydrophobic urea is pipetted directly into a large volume of aqueous buffer, the rapid change in polarity can cause the compound to crash out of solution as invisible micro-crystals.
-
Incorrect: 10 µL Stock
990 µL Buffer (Rapid mixing). -
Correct: Step-wise dilution or "Jet-Mixing" (described below) to maintain a hydration shell.[1]
Protocol 1: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, high-concentration stock solution in 100% anhydrous DMSO.
Materials
-
1,1-Dimethyl-3-(3-nitrophenyl)urea (Solid, >98% Purity).[1]
-
Solvent: DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Anhydrous,
99.9%).[1] -
Container: Amber glass vial with PTFE-lined screw cap (Avoid polypropylene for long-term storage).[1]
Procedure
-
Calculations:
-
Target Concentration: 50 mM .
-
Target Volume: 1.0 mL .
-
Required Mass:
.[1]
-
-
Weighing:
-
Solubilization:
-
Add the calculated volume of DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage:
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for 6-12 months.
-
Protocol 2: Preparation of Working Solutions (Bioassay Ready)
Objective: Dilute the Master Stock into assay medium while preventing precipitation and keeping DMSO concentration
Scenario: You need a 100 µM working solution in Assay Buffer.
The "Intermediate Dilution" Method
Direct dilution from 50 mM to 100 µM requires a 1:500 dilution. Doing this in one step is risky.[1]
-
Step 1: Create a 100x Concentrate (Intermediate)
-
Target: 10 mM (in 100% DMSO).
-
Mix: 20 µL of 50 mM Master Stock + 80 µL DMSO.
-
Why? This allows for more accurate pipetting in the next step.
-
-
Step 2: The "Jet-Mix" into Aqueous Buffer
-
Target: 100 µM (Final Assay Concentration).
-
Solvent limit: 1% DMSO (Standard max for many enzymatic assays; cell assays often require <0.1%).[1]
-
Preparation:
-
Place 990 µL of Assay Buffer (pre-warmed to Room Temp) in a 1.5 mL tube.
-
Set pipette to 10 µL (using the 10 mM Intermediate).
-
Action: Submerge the pipette tip just below the surface of the buffer and expel the DMSO stock rapidly ("jet") while simultaneously vortexing or swirling the tube.
-
Result: 100 µM compound in Buffer with 1% DMSO.
-
-
Serial Dilution Workflow (Graphviz)[1]
The following diagram illustrates the workflow to generate a dose-response curve (e.g., 100 µM to 0.1 µM) while maintaining constant solvent concentration.
Caption: Workflow for generating bioassay standards. Note the use of "Buffer with 1% DMSO" as the diluent for serial steps to prevent solvent concentration artifacts.
Quality Control & Validation
Trust but verify. A solution that looks clear may still contain micro-aggregates that skew IC50 values.[1]
A. Turbidity Check (Absorbance @ 600-650 nm)[1]
-
Pipette 100 µL of the highest aqueous working solution (e.g., 100 µM) into a clear 96-well plate.
-
Measure Absorbance at 600 nm (or any non-absorbing wavelength for the compound).[1]
-
Criteria: OD should be comparable to the Blank (Buffer + DMSO only).
B. UV-Vis Verification (Beer-Lambert Law)
The nitro group provides a distinct UV signature.[1]
-
Dilute the stock to 50 µM in Methanol or Ethanol (where solubility is guaranteed).
-
Scan 200–400 nm.[1]
-
Record
(likely ~240-260 nm region).[1] -
Compare the absorbance of your aqueous working solution (blanked against buffer) to the theoretical value.[1] Significant loss of signal indicates the compound has crashed out or stuck to the plasticware.
References
Application Note: UV-Vis Spectrophotometric Analysis of Nitro-Substituted Urea Compounds
Abstract
Nitro-substituted urea compounds, particularly N-nitrosoureas (e.g., Carmustine, Lomustine, Semustine), represent a critical class of alkylating agents used in oncology.[1] Their chemical instability—specifically their susceptibility to hydrolysis and photodegradation—poses significant analytical challenges. This guide details a robust UV-Vis spectrophotometric workflow for the quantification, identification, and stability profiling of these compounds. Unlike generic urea assays, this protocol addresses the specific chromophoric properties of the N-nitroso group and provides a self-validating kinetic framework to ensure data integrity.
Introduction & Principles
The Chromophore System
Nitro-substituted ureas possess distinct spectral features arising from the conjugation of the urea backbone with nitro (
-
Primary Band (
): Observed at 230–240 nm . This high-intensity band ( ) is the primary target for sensitive quantification. -
Secondary Band (
): Observed at 330–340 nm . This lower-intensity band is characteristic of the -nitroso moiety. While less sensitive, it provides crucial specificity, distinguishing the intact nitrosourea from non-nitrosated degradation products.
The Stability Paradox
The therapeutic efficacy of nitrosoureas relies on their decomposition into alkylating carbocations and isocyanates under physiological conditions. However, this same instability complicates analysis. In aqueous media at physiological pH (
-
Critical Insight: Analytical workflows must utilize non-aqueous solvents (Ethanol/Methanol) for stock preparation and acidified buffers (pH 4.0) for aqueous dilution to freeze the degradation kinetics during measurement.
Experimental Configuration
Reagents & Equipment
-
Spectrophotometer: Double-beam UV-Vis (e.g., Agilent Cary 60 or Shimadzu UV-1900) with 1 nm bandwidth.
-
Cuvettes: Quartz, 10 mm pathlength (matched pair). Glass is opaque at <300 nm and unsuitable.
-
Solvents: Methanol (HPLC Grade), Ethanol (Absolute), Glacial Acetic Acid.
-
Buffer: 0.05 M Acetate Buffer (pH 4.0).
Analytical Workflow Diagram
The following diagram outlines the critical path to minimize degradation errors during analysis.
Figure 1: Optimized workflow for handling labile nitrosourea compounds. Note the "Just-in-Time" dilution step to prevent hydrolysis.
Protocol A: Direct UV Quantification (Purity & Assay)
This protocol is designed for the determination of Carmustine (BCNU), Lomustine (CCNU), and N-methyl-N-nitrosourea (MNU).
Step 1: Stock Preparation
-
Accurately weigh 10.0 mg of the nitrosourea derivative.
-
Dissolve in 10.0 mL of ice-cold Methanol or Ethanol .
-
Concentration:
. -
Storage: Stable for 48 hours at 4°C if protected from light.
Step 2: Working Standard Preparation
-
Prepare a dilution series in 0.05 M Acetate Buffer (pH 4.0) .
-
Why pH 4.0? Nitrosoureas exhibit maximum stability between pH 3.5 and 5.0. Neutral or alkaline pH triggers rapid hydrolysis.
-
-
Target concentrations:
. -
Action: Scan immediately. Do not batch prepare; dilute and measure one by one.
Step 3: Measurement Parameters[3]
-
Scan Range: 200 nm to 450 nm.
-
Baseline Correction: Blank with Acetate Buffer/Methanol mix.
-
Quantification Wavelength (
):-
Carmustine: 230 nm
-
N-Methyl-N-nitrosourea: 231 nm [1]
-
-
Confirmation Wavelength: 335 nm (Look for the weak shoulder).
Step 4: Data Analysis (Self-Validation)
Calculate the Absorbance Ratio (
-
For pure Carmustine, this ratio is constant.
-
Diagnostic: If the ratio increases significantly, it indicates degradation (loss of the nitroso chromophore at 335 nm and formation of UV-absorbing degradation products at lower wavelengths).
Protocol B: The Griess-Saville Specificity Assay
Direct UV is susceptible to interference from other aromatics. For complex matrices (e.g., plasma, formulations), use this colorimetric modification which is specific to the N-nitroso group.
Principle: Acidic hydrolysis liberates nitrous acid (
Procedure:
-
Hydrolysis: Mix 1 mL of sample (
) with 1 mL of 1% Sulfanilamide in 1N HCl . -
Incubation: Let stand for 15 minutes at room temperature. (The acid cleaves the N-NO bond; sulfanilamide reacts with the released nitrite).
-
Coupling: Add 1 mL of 0.1% NED solution .
-
Development: Incubate for 10 minutes. A pink/magenta color develops.
-
Measurement: Read Absorbance at 540 nm .
-
Calibration: Use Sodium Nitrite (
) as a molar reference standard to calculate stoichiometry.
Protocol C: Kinetic Stability Profiling
Use this protocol to determine the half-life (
Experimental Setup
-
Temperature Control: Set the spectrophotometer cell holder to 37°C (thermostatted).
-
Reaction Media: Phosphate Buffer (pH 7.4) to simulate physiological conditions.
-
Time-Drive Mode: Set the instrument to measure
every 60 seconds for 60 minutes.
Data Interpretation
Nitrosourea degradation follows pseudo-first-order kinetics .
Plot
-
Slope (
): Degradation rate constant ( ). -
Half-life (
): .
Visualizing the Degradation Pathway:
Figure 2: Simplified degradation pathway. Note that the loss of the 'Parent' node correlates with the disappearance of the 335 nm band.
Validation Parameters (ICH Q2)
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: | |
| Precision (Repeatability) | ||
| LOD / LOQ | Dependent on solvent purity. | |
| Specificity | No interference from solvent | Methanol cut-off is 205 nm; safe for 230 nm detection. |
Troubleshooting & Common Pitfalls
-
Blue Shift/Hypsochromic Shift: If the
shifts from 230 nm to nm, the compound has likely degraded into simple amines or urea derivatives which absorb deeper in the UV. -
Non-Linearity: At concentrations
, dimerization or solvent interactions can cause deviations from Beer's Law. Dilute samples to stay within Absorbance units. -
Photodegradation: Nitrosoureas are light-sensitive.[1] Use amber glassware or wrap flasks in aluminum foil during the "Incubation" phases of Protocol B.
References
- Lunn, G., & Sansone, E. B. (1988). Destruction of hazardous chemicals in the laboratory. Wiley-Interscience.
-
Egan, W. J., et al. (1976). "Mechanism of decomposition of carmustine." Journal of Pharmaceutical Sciences.
-
Langenfeld, N. J., et al. (2021).[3] "Colorimetric determination of urea using diacetyl monoxime." PLOS ONE. (Reference for urea backbone analysis).
-
National Institute of Standards and Technology (NIST). "UV/Visible Spectrum of N-Methyl-N-nitrosourea." NIST Chemistry WebBook.[4]
-
European Medicines Agency. "Carmustine: Summary of Product Characteristics." (Stability data in ethanol/water).
Sources
Procedures for using 1,1-Dimethyl-3-(3-nitrophenyl)urea as a chemical intermediate
Application Note: Procedures for Using 1,1-Dimethyl-3-(3-nitrophenyl)urea as a Chemical Intermediate
Abstract
This technical guide details the handling, reactivity, and synthetic utility of 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0). As a nitro-functionalized phenylurea, this compound serves as a critical "masked" precursor for generating 1-(3-aminophenyl)-3,3-dimethylurea , a versatile building block in the synthesis of kinase inhibitors, IDO1 inhibitors, and phenylurea herbicides. This note provides validated protocols for chemoselective reduction and subsequent scaffold diversification, ensuring high fidelity in drug discovery and agrochemical workflows.
Introduction & Chemical Significance
1,1-Dimethyl-3-(3-nitrophenyl)urea is defined by a stable dimethylurea "tail" and a reactive nitro-aromatic "head." In medicinal chemistry, the dimethylurea moiety is a privileged motif, often functioning as a hydrogen-bond acceptor/donor pair that improves aqueous solubility and interacts with solvent-exposed regions of protein binding pockets (e.g., the hinge region of kinases).
Key Synthetic Utility:
-
Masked Aniline: The nitro group protects the amine functionality during early-stage synthesis.
-
Solubility Handle: The dimethylurea group significantly lowers logP compared to unsubstituted phenyl rings, improving the physicochemical profile of resulting libraries.
-
Regiochemistry: The meta substitution pattern directs subsequent electrophilic aromatic substitutions (SEAr) to the positions ortho and para to the urea, allowing for precise decoration of the phenyl ring.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Potential irritant to eyes, skin, and respiratory tract.
-
Nitroaromatics: Precursors are potentially mutagenic; handle with care.
Personal Protective Equipment (PPE):
-
Standard: Nitrile gloves (0.11 mm), lab coat, safety glasses with side shields.
-
Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.
Storage:
-
Store at room temperature (15–25°C) in a tightly sealed container.
-
Protect from moisture; urea derivatives can hydrolyze under strongly acidic/basic conditions over prolonged periods.
Core Application: Synthesis of 1-(3-aminophenyl)-3,3-dimethylurea
The primary application of this intermediate is the generation of the corresponding aniline via reduction. This step must be chemoselective to avoid reducing the urea carbonyl or hydrolyzing the urea linkage.
Protocol A: Catalytic Hydrogenation (High Throughput / Cleanest Profile)
Best for: Pharmaceutical intermediates requiring high purity.
Reagents:
-
Substrate: 1,1-Dimethyl-3-(3-nitrophenyl)urea
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: H₂ gas (balloon or Parr shaker)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 10 mmol (2.09 g) of 1,1-Dimethyl-3-(3-nitrophenyl)urea in 50 mL of MeOH.
-
Inerting: Nitrogen purge the flask for 5 minutes.
-
Catalyst Addition: Carefully add 10 wt% (200 mg) of 10% Pd/C. Caution: Pd/C can ignite solvent vapors; keep wet and add under inert flow.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain H₂ atmosphere (1 atm is sufficient) and stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (nitro) is less polar; the product (amine) is more polar and will show an [M+H]⁺ of ~180.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid amine.
-
Yield Expectation: >90%[1]
-
Purity: >95% (suitable for next step without column chromatography).
-
Protocol B: Iron/Ammonium Chloride Reduction (Functional Group Tolerance)
Best for: Substrates containing halides (Cl, Br, I) sensitive to hydrogenolysis.
Reagents:
-
Iron powder (Fe, 325 mesh)
-
Ammonium Chloride (NH₄Cl)
-
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Procedure:
-
Dissolve 10 mmol of substrate in 40 mL EtOH and 10 mL water.
-
Add 50 mmol (5 equiv) of Fe powder and 50 mmol (5 equiv) of NH₄Cl.
-
Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours.
-
Cool to RT and filter through Celite.
-
Concentrate the filtrate to remove EtOH.
-
Extract the aqueous residue with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.
Scaffold Diversification Strategies
Once reduced to 1-(3-aminophenyl)-3,3-dimethylurea , the molecule becomes a nucleophilic "warhead" for building complex libraries.
Workflow Visualization
Figure 1: Synthetic workflow transforming the nitro-urea precursor into diverse medicinal chemistry scaffolds.
Protocol C: Synthesis of Unsymmetrical Bis-Ureas
Application: Creating "Sorafenib-like" kinase inhibitor scaffolds.
-
Setup: Dissolve 1.0 equiv of the amine intermediate (from Protocol A) in dry Dichloromethane (DCM).
-
Addition: Add 1.1 equiv of a commercially available Isocyanate (R-NCO).
-
Reaction: Stir at RT for 2–12 hours. The product usually precipitates out of the non-polar DCM.
-
Purification: Filter the precipitate and wash with cold DCM. If soluble, concentrate and purify via flash chromatography (MeOH/DCM gradient).
Analytical Characterization Data
To validate the integrity of your intermediate, compare against these standard parameters:
| Parameter | 1,1-Dimethyl-3-(3-nitrophenyl)urea (Precursor) | 1-(3-aminophenyl)-3,3-dimethylurea (Product) |
| Physical State | Yellow/Off-white crystalline solid | White/Beige solid |
| Molecular Weight | 209.20 g/mol | 179.22 g/mol |
| MS (ESI+) | [M+H]⁺ = 210.1 | [M+H]⁺ = 180.1 |
| ¹H NMR (DMSO-d₆) | δ ~8.6 (s, NH), 8.5 (t, Ar-H), 7.5-8.0 (m, Ar-H), 2.9 (s, 6H, N-Me₂) | δ ~8.0 (s, NH), 6.8-7.0 (m, Ar-H), 4.9 (s, NH₂), 2.8 (s, 6H, N-Me₂) |
| IR Signature | ~1350 & 1530 cm⁻¹ (NO₂ stretch) | ~3300-3400 cm⁻¹ (NH₂ stretch), NO₂ absent |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Catalyst poisoning (S or N species) | Use fresh Pd/C; increase H₂ pressure to 50 psi; switch to Fe/NH₄Cl method. |
| Urea Hydrolysis | Reaction too acidic/basic or too hot | Maintain neutral pH; keep temperature <80°C; avoid strong aqueous acids. |
| Low Solubility | Planar aromatic stacking | Use polar aprotic solvents (DMF, DMSO) for the reaction, then dilute with water to precipitate product. |
References
-
Sigma-Aldrich. (2023). Product Specification: 1,1-Dimethyl-3-(3-nitrophenyl)urea. Link
-
PubChem. (2023). Compound Summary: 1,1-dimethyl-3-(3-nitrophenyl)urea. National Library of Medicine. Link
-
Zhang, L., et al. (2020).[2] "Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors." Molecules, 25(6), 1435. (Demonstrates the utility of phenylurea scaffolds in drug design). Link
-
Organic Syntheses. (1951). General procedures for urea synthesis and reduction. Coll. Vol. 4, p. 361. (Foundational protocols for urea/nitro reduction). Link
Sources
High-Performance GC-MS Analysis of Volatile and Silylated Urea Derivatives
Application Note: AN-URA-2025
Executive Summary
Urea (
This guide provides a dual-pathway protocol:
-
Derivatization Workflow: For stabilizing non-volatile ureas using Trimethylsilylation (TMS).
-
Direct Analysis Workflow: For naturally volatile species (e.g., Nitrosamine impurities like NDMA).
Part 1: The Chemical Strategy
The Volatility Barrier
Urea derivatives possess active hydrogens on the nitrogen atoms (
The Solution: Silylation
To analyze non-volatile ureas, we employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .
-
Mechanism: The silyl group (
) replaces the active protons on the nitrogen. -
Result: This eliminates hydrogen bonding, drastically lowers the boiling point, and stabilizes the molecule against thermal degradation in the injector port.
-
Catalysis: TMCS acts as a Lewis acid catalyst to drive the reaction on sterically hindered amines.
Decision Matrix: Analytical Workflow
The following diagram illustrates the decision process for selecting the correct protocol based on the analyte's physicochemical properties.
Figure 1: Decision tree for selecting the appropriate GC-MS workflow for urea derivatives.
Part 2: Experimental Protocols
Protocol A: Silylation of Non-Volatile Ureas
Target Analytes: Urea, Methylurea, Phenylurea herbicides (e.g., Diuron), biological metabolites.
Reagents
-
Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger for HCl produced during silylation) or Acetonitrile.
-
Internal Standard: Urea-13C,15N2 or a stable hydrocarbon (e.g., Phenanthrene-d10).
Step-by-Step Methodology
-
Sample Drying (Critical):
-
Aliquot 50 µL of sample into a glass reaction vial.
-
Evaporate to complete dryness using a nitrogen stream or lyophilizer.
-
Why: BSTFA hydrolyzes instantly in the presence of water, killing the reaction and producing interfering peaks (hexamethyldisiloxane).
-
-
Reagent Addition:
-
Incubation:
-
Cap the vial tightly (PTFE-lined cap).
-
Heat at 60°C for 30–60 minutes .
-
Why: Urea nitrogens are less nucleophilic than alcohols; heat is required to drive the reaction to completion, especially for di-substituted ureas.
-
-
Injection:
-
Inject 1 µL directly into the GC. Do not add water or protic solvents.
-
Protocol B: Trace Analysis of Volatile Nitrosoureas
Target Analytes: N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA).[4][5] Context: Critical impurities in sartan/ranitidine pharmaceuticals.
Step-by-Step Methodology
-
Extraction:
-
Extract sample with Dichloromethane (DCM).
-
Filter through 0.45 µm PTFE filter.
-
-
Injection Technique:
-
Use Pulsed Splitless injection to maximize sensitivity.
-
Caution: Keep inlet temperature moderate (200–220°C). Excessively high inlet temps (>250°C) can cause in situ formation of nitrosamines from precursors, leading to false positives.
-
Part 3: Instrument Parameters
The following parameters are optimized for Agilent 7890/5977 or Thermo Trace/ISQ systems.
Table 1: GC-MS Configuration
| Parameter | Protocol A (Silylated Ureas) | Protocol B (Volatile Nitrosoureas) |
| Column | DB-5ms / HP-5ms (30m × 0.25mm, 0.25µm) | DB-WAX or DB-624 (30m × 0.25mm, 1.4µm) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Helium, 1.2 mL/min (Constant Flow) |
| Inlet Mode | Split (10:1) for high conc. / Splitless for trace | Pulsed Splitless (25 psi pulse for 0.5 min) |
| Inlet Temp | 260°C | 220°C (Prevent thermal degradation) |
| Oven Program | 80°C (1 min) → 15°C/min → 300°C (5 min) | 40°C (2 min) → 10°C/min → 240°C (5 min) |
| Transfer Line | 280°C | 240°C |
| Ion Source | EI (70 eV), 230°C | EI (70 eV), 200°C |
| Acquisition | Full Scan (m/z 50–550) | SIM (Select Ion Monitoring) |
Table 2: Key Diagnostic Ions (EI Source)
| Compound Class | Derivative Type | Characteristic Ions ( | Interpretation |
| Urea | Di-TMS | 147, 189 ( | |
| Methylurea | Di-TMS | 203 ( | Loss of methyl group from TMS is dominant. |
| NDMA | None (Native) | 74 ( | Molecular ion is usually visible. |
| NDEA | None (Native) | 102 ( |
Part 4: Data Interpretation & Troubleshooting
Silylation Mechanism & Artifacts
Understanding the fragmentation is crucial for validation. For a di-TMS urea derivative, the molecular ion (
Common Failure Modes:
-
Peak Tailing: Indicates active sites in the liner or column.
-
Fix: Replace inlet liner with a deactivated, wool-packed liner. Trim 10cm from the column head.
-
-
Missing Peaks (Protocol A): Usually due to moisture.
-
Check: Did the sample turn cloudy upon adding BSTFA? If yes, water was present. Re-dry and repeat.
-
-
Extra Peaks (Artifacts):
-
Hexamethyldisiloxane (m/z 147): Hydrolysis product of BSTFA. Indicates wet reagents.
-
Biuret derivatives: Indicates the inlet temperature was too high or the reaction time was too long, causing urea dimerization.
-
Quality Control (Self-Validating System)
To ensure the protocol is self-validating, include a Process Control Standard (PCS) added before derivatization (e.g., deuterated urea) and an Injection Standard (IS) added after derivatization (e.g., Dodecane).
-
If PCS is low but IS is normal
Derivatization failed. -
If both are low
Injection/MS issue.
References
-
NIST Chemistry WebBook. Mass Spectra of Urea, N,N'-bis(trimethylsilyl)-. National Institute of Standards and Technology. [Link]
-
Agilent Technologies. Analysis of Nitrosamine Impurities in Drug Products and Drug Substances. (Application Note on Volatile Nitrosoureas). [Link]
Sources
Application Note: Handling, Storage, and Validation Protocols for Light-Sensitive Urea Derivatives
Introduction and Mechanistic Principles
Photopharmacology relies on the precise spatiotemporal control of drug activity using light, typically achieved by integrating molecular photoswitches (e.g., azobenzenes, diarylethenes) into bioactive scaffolds[1]. Urea derivatives are highly privileged structures in this domain due to their bidentate hydrogen-bonding capabilities, which are essential for target engagement in kinase inhibitors and photoPROTACs[2][3].
However, combining photoswitches with urea functionalities creates a highly sensitive system. To ensure scientific integrity and reproducibility, researchers must understand the causality behind degradation and inactivation:
-
Premature Photoisomerization: Standard azobenzene-ureas rest in a thermodynamically stable trans-configuration. Ambient laboratory lighting emits sufficient UV/blue wavelengths (360–415 nm) to trigger an unintended transition to the metastable cis-isomer[1][2]. This prematurely alters the pharmacological profile before the assay begins.
-
Hydrolytic Degradation: When sterically strained in a cis-conformation, or under specific photochemical conditions, the urea linkage can decompose into reactive isocyanate intermediates and amines[2]. Protic solvents or ambient moisture accelerate this nucleophilic attack.
-
Supramolecular Self-Assembly: The urea motif is a strong hydrogen-bond donor and acceptor. At high concentrations, these derivatives spontaneously form supramolecular aggregates or gels[3][4]. Aggregation physically restricts the conformational flexibility required for photoisomerization, effectively "locking" the switch and dampening the photopharmacological response[4].
Isomerization, degradation, and self-assembly pathways of photoswitchable urea derivatives.
Quantitative Parameters for Photoswitchable Ureas
To design an effective handling protocol, it is critical to classify the urea derivative based on its photoswitch type. The table below summarizes the quantitative data dictating storage and handling limits.
| Compound Class | Photoswitch Type | Activating Wavelength | Reverting Stimulus | Thermal Half-life (Cis) | Recommended Storage |
| Standard Azo-Ureas | Azobenzene | 360–380 nm (UV) | >450 nm or Thermal | Hours to Days | -20°C, Amber vial[5] |
| Bistable Azo-Ureas | o-F4-Azobenzene | 415 nm (Vis) | 530 nm (Vis) | Up to 2 years[2] | -20°C, Amber vial |
| Diarylethene-Ureas | Diarylethene | ~300 nm (UV) | >500 nm (Vis) | Thermally stable | 4°C, Dark |
| PhotoPROTACs | Azo-linker | 415 nm | 530 nm | >14 days | -80°C, Argon purged |
Experimental Protocols
The following self-validating methodologies are designed to preserve the structural and isomeric integrity of light-sensitive urea compounds from receipt to assay deployment. Light-sensitive materials must strictly be stored in opaque containers or dark cabinets to prevent degradation[5].
Protocol 1: Preparation and Cryopreservation of Stock Solutions
Objective: Formulate stable stock solutions while preventing premature isomerization, isocyanate formation[2], and supramolecular aggregation[4].
Step-by-Step Methodology:
-
Environmental Control: Turn off all fluorescent and standard LED laboratory lights. Conduct all handling under red darkroom lighting (<10 lux, >600 nm). Causality: Red light lacks the energy required to induce
or transitions in most photoswitches, preventing premature activation. -
Solvent Selection: Use strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO). Causality: Water or nucleophilic impurities can attack strained cis-ureas, leading to irreversible cleavage[2].
-
Dissolution: Dissolve the solid compound to a maximum concentration of 10 mM. Causality: Exceeding 10 mM increases the risk of urea-driven intermolecular hydrogen bonding, which can lead to gelation and loss of photoresponsiveness[3][4].
-
Aliquoting & Inerting: Transfer 10–50 µL aliquots into amber glass vials. Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 5 seconds before sealing.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer. Causality: Flash-freezing prevents the formation of concentration gradients that occur during slow cooling, which can force localized urea aggregation.
Workflow for the preparation, storage, and validation of light-sensitive urea derivatives.
Protocol 2: Controlled Photoisomerization and Analytical Validation
Objective: Validate the cis/trans ratio and confirm the absence of degradation products prior to biological assays.
Step-by-Step Methodology:
-
Thawing: Remove an aliquot from -80°C and thaw at room temperature in complete darkness (e.g., inside a closed drawer or wrapped in aluminum foil).
-
Dilution: Dilute the stock to the working assay concentration (e.g., 50 µM) using the appropriate assay buffer.
-
Irradiation: To generate the active cis-isomer, irradiate the solution using a wavelength-specific LED (e.g., 415 nm for o-F4-azobenzenes) for 15–30 minutes[2]. Ensure the sample is kept at a controlled temperature (e.g., 25°C) during irradiation to prevent thermal degradation.
-
Analytical Validation (Self-Validating Step): Immediately inject a sample into an LC-MS system equipped with a UV-Vis diode array detector.
-
Success Criteria: Two distinct peaks with identical mass (representing cis and trans isomers) should be observed. The photostationary state (PSS) ratio should match theoretical values (typically >80% cis).
-
Failure Criteria: The presence of lower molecular weight peaks corresponding to amines or isocyanates indicates hydrolytic degradation of the urea bond[2].
-
References
- Importance of Safe Handling in Research. Merkel.
- Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors. NIH.
- Reversible Spatiotemporal Control of Induced Protein Degradation by Bistable photoPROTACs. ChemRxiv.
- 5-Ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans: Photoswitchable self-assembling architectures.
- Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applic
Sources
- 1. Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Troubleshooting & Optimization
Technical Guide: Minimizing Side Reactions in 3-Nitrophenyl Urea Synthesis
This technical guide addresses the specific challenges of synthesizing 3-nitrophenyl urea derivatives. It focuses on the most common synthetic route—reacting 3-nitroaniline with an isocyanate—while addressing alternative activation methods (CDI/Triphosgene).
Executive Summary & Core Challenges
Synthesizing ureas involving 3-nitroaniline presents a distinct kinetic challenge. The electron-withdrawing nitro (
This reduced reaction rate creates a "kinetic window" where side reactions—specifically hydrolysis of the isocyanate (leading to symmetric ureas) and thermal degradation (leading to biurets)—can compete with the desired product formation. Success requires a system that favors the sluggish amine attack over the rapid reaction with adventitious water.
Reaction Pathway Analysis
To troubleshoot effectively, one must visualize the competitive landscape. The diagram below illustrates how moisture and temperature deviate the reaction from the desired path.
Figure 1: Competitive reaction pathways. Note that the reaction with water (red path) is often faster than the reaction with the deactivated 3-nitroaniline.
Troubleshooting & Optimization (Q&A)
Issue 1: "I see a white precipitate forming almost immediately, but it's not my product."
Diagnosis: Formation of Symmetric Urea .[1][2] Root Cause: Moisture ingress.[3] Isocyanates react with water to form an amine, which is more nucleophilic than your starting 3-nitroaniline. This new amine instantly scavenges remaining isocyanate to form a symmetric urea (e.g., diphenylurea if using phenyl isocyanate).
Corrective Actions:
-
Solvent Drying: Do not rely on "anhydrous" bottles opened previously. Dry THF or DCM over molecular sieves (3Å or 4Å) for 24 hours. The water content must be <50 ppm.
-
Order of Addition: Dissolve the 3-nitroaniline first, then add the isocyanate dropwise. This ensures a high concentration of the desired nucleophile relative to the isocyanate at any given moment.
-
Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the isocyanate. If you use excess isocyanate and moisture is present, symmetric urea is mathematically guaranteed.
Issue 2: "The reaction is extremely slow, even after 24 hours."
Diagnosis: Low nucleophilicity of 3-nitroaniline. Root Cause: The inductive and resonance withdrawal of the nitro group pulls electron density away from the amine nitrogen, making it a poor nucleophile.
Corrective Actions:
-
Catalysis: Add a non-nucleophilic base catalyst.[4] DMAP (4-Dimethylaminopyridine) at 5-10 mol% is highly effective for activating isocyanates toward weak amines.
-
Temperature: Increase temperature to 40–60°C. Caution: Do not exceed 80°C to avoid biuret formation (see Issue 3).[5]
-
Solvent Switch: Switch from DCM (non-polar) to DMF or DMSO . Polar aprotic solvents stabilize the polar transition state of the urea formation, significantly accelerating the rate for deactivated amines.
Issue 3: "My product has an impurity that is difficult to remove by recrystallization."
Diagnosis: Biuret Formation . Root Cause: Heating the reaction mixture in the presence of excess isocyanate. The formed urea acts as a nucleophile, attacking a second molecule of isocyanate.
Corrective Actions:
-
Quench Protocol: Once the reaction is complete (check TLC/LCMS), quench immediately with a small amount of methanol or primary amine (like methylamine) to destroy residual isocyanate before any heating/workup steps.[5]
-
Thermal Limit: Keep reaction temperatures below 80°C.
Optimized Experimental Protocol
Standardized for 1.0 mmol scale.
Materials
-
Reagent A: 3-Nitroaniline (1.0 equiv)
-
Reagent B: Isocyanate (e.g., Phenyl Isocyanate) (1.05 equiv)
-
Solvent: Anhydrous THF or DMF (Concentration: 0.2 M)
-
Catalyst: DMAP (0.1 equiv) - Optional, for speed
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.
-
Dissolution: Add 3-Nitroaniline (138 mg, 1.0 mmol) and DMAP (12 mg, 0.1 mmol) to the flask. Add anhydrous THF (5 mL). Stir until fully dissolved.
-
Controlled Addition: Add Isocyanate (1.05 mmol) dropwise via syringe over 5–10 minutes at Room Temperature (RT).
-
Why? Slow addition prevents localized high concentrations of isocyanate that favor side reactions.
-
-
Monitoring: Stir at RT for 4 hours.
-
Quench: Add 0.5 mL Methanol and stir for 15 minutes.
-
Isolation:
Data Summary: Solvent Effects on 3-Nitrophenyl Urea Formation
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Solubility of Sym-Urea Impurity | Recommendation |
| DCM | 8.9 | Slow (1x) | Low (Precipitates) | Good for simple filtration workup. |
| THF | 7.5 | Moderate (2x) | Moderate | Best balance of rate and solubility. |
| DMF | 36.7 | Fast (10x) | High | Best for deactivated amines. Requires aqueous workup. |
| Toluene | 2.4 | Very Slow | Low | Avoid unless reflux is required. |
Alternative Activation Methods (Non-Isocyanate)
If the isocyanate is unstable or unavailable, use CDI (1,1'-Carbonyldiimidazole) .[5]
-
Protocol: React the isocyanate precursor (acid or amine) with CDI first to form the reactive intermediate, then add the 3-nitroaniline.
-
Critical Note: When using CDI with 3-nitroaniline, you must reflux (THF or Dioxane) because the intermediate imidazole-urea is stable and requires heat to be displaced by the weak nitroaniline nucleophile.
References
-
Isocyanate-Water Reaction Kinetics
-
Urea Synthesis Mechanisms
-
Common Organic Chemistry. "Urea Formation: Amine + Isocyanate."[7]
-
-
Synthesis of Unsymmetrical Ureas
-
Organic Chemistry Portal. "Synthesis of Urea Derivatives."
-
-
Biuret Formation & Control
-
Risso Chemical. "Causes of Biuret in Urea Manufacturing & Control Methods."
-
-
Nucleophilicity of Nitroanilines
-
ScienceMadness. "Formation of Biuret from Urea - Kinetic Studies."
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
Removing unreacted dimethylamine from 1,1-Dimethyl-3-(3-nitrophenyl)urea
The following technical guide is structured as a Level 3 Support Repository for chemical synthesis professionals. It addresses the specific purification challenges of 1,1-Dimethyl-3-(3-nitrophenyl)urea , focusing on the chemoselective removal of the dimethylamine (DMA) impurity.[1][2]
Ticket Topic: Removal of Unreacted Dimethylamine from 1,1-Dimethyl-3-(3-nitrophenyl)urea Ticket ID: PUR-UREA-NO2-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary & Mechanistic Logic
The separation of unreacted dimethylamine (DMA) from 1,1-Dimethyl-3-(3-nitrophenyl)urea relies on a massive basicity differential.[1][2]
-
The Impurity (DMA): A secondary aliphatic amine with a conjugate acid pKa of ~10.[3]7. It is highly basic and readily protonated.[1][2]
-
The Product (Target Urea): The nitrogen atoms in the urea linkage are non-basic due to resonance delocalization with the carbonyl group.[2] The electron-withdrawing 3-nitrophenyl group further decreases the electron density on the adjacent nitrogen, rendering the molecule neutral to slightly acidic (pKa > 14 for deprotonation, pKa < 0 for protonation).[2]
The Strategy: We utilize a pH-switched Liquid-Liquid Extraction (LLE) .[1][2][3] By lowering the pH of the aqueous phase below 4.0, we force >99.9% of the DMA into the aqueous layer as the dimethylammonium cation, while the neutral urea product remains in the organic phase.[2]
Module 1: The Standard Protocol (Acidic Wash Workup)
User Question: I have completed the reaction, but the crude solid smells strongly of amine. How do I remove the residual dimethylamine without degrading my urea product?
The Protocol
Prerequisite: The reaction mixture should be dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[2][4] If the reaction was done in a water-miscible solvent (DMF, THF), evaporate first and redissolve in the extraction solvent.[2]
| Step | Action | Mechanistic Rationale |
| 1 | Dilution | Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid Ether if the product is polar; EtOAc is preferred for nitrophenyl ureas due to better solubility. |
| 2 | Acidic Extraction | Wash the organic phase 2x with 1M HCl (or 5% citric acid if acid-sensitive groups are present).[2] |
| 3 | Phase Cut | Separate layers.[1][2][5][6] Keep the Organic Layer (Top).[2] |
| 4 | Neutralization | Wash organic layer 1x with Saturated NaHCO₃ followed by 1x Brine .[1][2][3][6] |
| 5 | Drying | Dry over anhydrous Na₂SO₄ , filter, and concentrate. |
Visualizing the Separation Logic
Figure 1: Chemoselective partitioning workflow.[1][2][5][7] The pKa difference drives the amine impurity into the aqueous waste stream.[2]
Module 2: Advanced Purification (Recrystallization)
User Question: The acid wash removed most of the smell, but NMR shows trace amine salts or the product color is off (yellow/brown). How do I polish the purity?
Senior Scientist Insight: While acid washing removes free amine, trace amine salts (DMA[1][2]·HCl) can sometimes be occluded in the solid product if the drying step was inefficient.[2] Furthermore, the "3-nitrophenyl" moiety often introduces colored nitro-impurities.[1][2] Recrystallization is the thermodynamic filter of choice here.
Recommended Solvent Systems
| Solvent System | Suitability | Protocol Notes |
| Ethanol / Water | Primary Choice | Dissolve product in hot Ethanol.[1][2][3] Add hot water dropwise until turbidity persists. Cool slowly to 4°C. DMA salts remain in the mother liquor.[2] |
| EtOAc / Hexane | Secondary Choice | Dissolve in minimal hot EtOAc.[1][2] Add Hexane until cloudy. Good for removing non-polar byproducts.[1][2][5][8] |
| Methanol | Specific | If the product is highly insoluble, hot methanol digestion (trituration) can wash away surface impurities without fully dissolving the urea.[2] |
Self-Validating Check: After recrystallization, the melting point should be sharp. For 1,1-dimethyl-3-(3-nitrophenyl)urea, expect a melting point in the range of 170–185°C (analogous to similar nitrophenyl ureas; exact value depends on specific isomerism and polymorphs) [1].[1][2]
Module 3: Troubleshooting & FAQs
Q1: I formed a stubborn emulsion during the acid wash. What now?
Cause: The nitro group increases the density of the organic phase, and fine particulates can stabilize the interface.[2] Solution:
-
Salting Out: Add solid NaCl directly to the separatory funnel to increase the density difference and ionic strength of the aqueous phase.[2][3]
-
Filtration: Run the entire emulsion through a pad of Celite. This physically breaks the stabilized droplets.[2]
Q2: Can I use Copper Sulfate instead of HCl?
Answer: Yes, but it is usually unnecessary for this specific compound.[1][2]
Context: Copper(II) sulfate forms a water-soluble complex with amines (
Q3: Why 1,1-dimethyl? Does the structure affect purification?
Answer: Yes. The "1,1-dimethyl" motif means the terminal nitrogen is fully substituted (
-
Consequence: There are no protons on this nitrogen to hydrogen bond.[1][2] The only H-bond donor is the NH attached to the nitrophenyl ring.[2]
-
Solubility: This makes the molecule more soluble in organic solvents (DCM, EtOAc) than mono-methyl analogs, improving the efficiency of the liquid-liquid extraction described in Module 1.[2]
References
-
Organic Syntheses.[1][2] asym-Dimethylurea (General procedure for dimethylurea synthesis). Coll. Vol. 1, p. 417 (1941); Vol. 29, p. 18 (1929).[1][2] Link
-
University of Rochester.[1][2] Not Voodoo: Workup Formulas for Specific Reagents (Amine Removal). Link
-
BenchChem.[1][2][4] Technical Support: Removal of Urea Byproducts. Link
-
Sigma-Aldrich. 1,1-Dimethyl-3-(3-nitrophenyl)urea Product Data. Link (Note: Representative link for structural analogs).
-
vCalc. pKa of Dimethylamine. Link
Sources
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 8. chem.rochester.edu [chem.rochester.edu]
Addressing thermal decomposition of 1,1-Dimethyl-3-(3-nitrophenyl)urea during drying
The following Technical Support Guide is structured to address the thermal instability of 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0). This guide synthesizes mechanistic organic chemistry with practical process engineering to resolve decomposition issues during drying.
Topic: Mitigating Thermal Decomposition During Drying & Processing
Part 1: Emergency Triage (Read First)
If you are currently observing issues with your batch, use this decision matrix to determine immediate next steps.
| Observation | Probable Cause | Immediate Action |
| Strong "fishy" odor (Dimethylamine) | Thermal dissociation is active.[1] | STOP HEAT immediately. Apply vacuum to remove trapped amine, then cool to <20°C. |
| Material turning yellow/orange | Formation of 3-nitroaniline (hydrolysis) or oxidation.[1] | Check vacuum seal.[1] If moisture is present, hydrolysis is occurring.[1] Re-crystallization may be required.[1] |
| Insoluble white residue | Isocyanate trimerization (Isocyanurate formation).[1] | Irreversible degradation.[1] Filter residue; assess filtrate purity via HPLC. |
| Melting Point Depression (>5°C drop) | Eutectic mixture with decomposition products.[1] | Do not proceed. Material requires repurification (Recrystallization from EtOH/Water).[1] |
Part 2: The Core Problem – Thermal Dissociation Mechanism
To prevent decomposition, you must understand why it happens.[1] Unlike simple solvent evaporation, drying this urea derivative involves a chemical equilibrium.[1]
The Mechanism: E1cB-like Elimination
1,1-Dimethyl-3-arylureas are thermally labile.[1] Upon heating, they undergo a reversible dissociation into 3-nitrophenyl isocyanate and dimethylamine .[1]
-
The Driver: The electron-withdrawing nitro group on the phenyl ring increases the acidity of the N-H proton, facilitating the elimination of dimethylamine.[1]
-
The Trap: If you dry under high heat without sufficient vacuum, the dimethylamine remains trapped in the crystal lattice, promoting recombination or side reactions.[1]
-
The Critical Failure: If moisture is present, the isocyanate intermediate hydrolyzes to 3-nitroaniline (an irreversible impurity) and CO₂.[1]
Pathway Visualization
The following diagram illustrates the decomposition cascade you are fighting against.[1]
Figure 1: Thermal decomposition pathways.[1] The red path (Hydrolysis) is the most common cause of batch failure during vacuum drying.[1]
Part 3: Validated Drying Protocols
Do not use standard "oven drying" for this compound.[1] The following protocols are designed to shift the equilibrium away from decomposition.
Protocol A: Vacuum Drying (Recommended)
Objective: Remove solvent at temperatures below the dissociation threshold.[1]
-
Preparation: Spread the wet cake into a thin layer (<2 cm) on drying trays.
-
Vacuum Setup: Ensure pump capability of <10 mbar . High vacuum is critical to remove solvent molecules without thermal energy.[1]
-
Temperature Ramp:
-
Stage 1 (Solvent Bulk Removal): Set shelf temperature to 30°C . Hold for 2 hours.
-
Stage 2 (Deep Drying): Increase shelf temperature to 45°C . DO NOT EXCEED 50°C.
-
Monitoring: Monitor the vacuum gauge. A pressure spike indicates solvent evolution.[1] Keep drying until pressure stabilizes at baseline.[1]
-
-
Completion: Break vacuum with Dry Nitrogen (inert gas), not ambient air.[1] Ambient moisture will react with any trace isocyanate formed, creating impurities.[1]
Protocol B: Azeotropic Drying (Alternative)
Objective: Use a solvent carrier to remove water/solvent at low temperatures if vacuum is unavailable.[1]
-
Solvent Choice: Use Toluene (forms azeotrope with water, boils at 85°C, but can be distilled under mild vacuum at <45°C).[1]
-
Process: Suspend the wet solid in Toluene.
-
Distillation: Distill off the Toluene/Water azeotrope under reduced pressure (approx. 100 mbar) at a bath temperature of 40-45°C .
-
Filtration: Filter the resulting slurry and wash with cold hexanes.
Part 4: Diagnostic & Quality Control
How do you prove your drying process worked? Use these self-validating analytical methods.
Purity Check via HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water | B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV @ 254 nm.[1]
-
Markers:
Thermal Stability Profiling (TGA/DSC)
Before drying a large batch, run a 5mg sample.[1]
| Method | Parameter | Pass Criteria | Fail Criteria |
| DSC | Ramp 10°C/min | Sharp endotherm (Melting) >140°C* | Broad endotherm or exotherm <130°C (Decomposition).[1] |
| TGA | Isothermal @ 60°C | <0.5% mass loss over 60 min | >1.0% mass loss (Indicates sublimation or dissociation).[1] |
*Note: Exact melting point depends on purity but is typically in the 140-180°C range for nitro-substituted phenylureas [1].
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use a convection oven if I keep it at 40°C? A: No. Convection ovens rely on air circulation.[1] Oxygen and ambient humidity will accelerate hydrolysis and oxidation even at low temperatures.[1] Static vacuum or inert gas flow is mandatory.[1]
Q: My sample smells like fish. Is it safe to use? A: The "fishy" smell is dimethylamine.[1] This confirms that some decomposition has occurred.[1][2]
-
Action: Run an HPLC.[1][2] If purity is >98%, the smell is likely trace trapped gas.[1] Recrystallize from Ethanol/Water to remove the smell and trace impurities.[1] If purity is <95%, the batch is compromised.[1]
Q: Why does the melting point drop after drying? A: This is the classic sign of the "Eutectic Effect." Impurities (like 3-nitroaniline) formed during drying mix with your product, lowering and broadening the melting point.[1] A drop of >2°C indicates significant degradation.[1]
Q: Can I store the wet cake and dry it later? A: Yes, but store at 4°C . Wet urea derivatives can slowly hydrolyze even at room temperature if the pH is not neutral.[1] Ensure the wet cake is neutral (wash with water) before storage.[1]
References
-
Thermal Decomposition of Substituted Ureas
-
General Stability of Phenylureas
-
Analytical Methods for Urea Herbicides
-
Drying Technology for Labile Compounds
Sources
Core Troubleshooting Guide: Why is my Nitro-Urea Degrading on the Column?
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized high-value nitro-urea derivatives (such as antineoplastic nitrosoureas or novel N-nitro herbicides) only to lose their yield to the "black box" of the chromatography column.
Nitro-ureas are notoriously sensitive. They possess a highly polarized N-N(O) or N-NO₂ bond adjacent to a urea carbonyl, making them highly susceptible to degradation, epimerization, or denitrosation when exposed to the wrong microenvironment. This guide is designed to demystify the physicochemical behavior of these molecules and provide field-proven, self-validating protocols to ensure high recovery and purity.
The Causality of Degradation: The standard stationary phase in most laboratories is unmodified normal-phase silica gel. The surface of silica gel is densely populated with weakly acidic silanol groups (Si-OH). When a nitro-urea binds to these silanols via hydrogen bonding, the acidic microenvironment acts as a heterogeneous catalyst. This exacerbates the partial positive charge on the urea carbon, making the molecule highly susceptible to spontaneous denitrosation or cleavage[1].
The Symptom: You observe a single, clean spot on your Thin Layer Chromatography (TLC) plate before running the column. However, as you monitor the chromatographic separation, new stains and streaks appear, hinting at active product decomposition. Post-separation isolated yields inexplicably drop from expected >75% down to <35%[1].
Workflow: Selecting the Optimal Separation Strategy
To prevent this, you must select a chromatographic method that respects the molecule's polarity and stability profile. Follow the decision matrix below:
Decision matrix for selecting the optimal chromatography method for nitro-urea derivatives.
Quantitative Performance Data
To optimize your workflow, compare the expected performance of various stationary and mobile phase combinations specifically for nitro-urea derivatives:
| Stationary Phase | Mobile Phase Additive | Target Compound Profile | Average Recovery Yield | Primary Degradation Risk |
| Standard Silica (Unmodified) | None | Highly stable ureas only | < 35%[1] | Acid-catalyzed denitrosation / cleavage |
| Deactivated Silica | 0.1% - 1.0% Triethylamine | Lipophilic, acid-sensitive | 80 - 95% | Base-catalyzed epimerization (if TEA > 2%) |
| Reverse-Phase (C18) | 10 mM Ammonium Formate | Moderate polarity | > 90% | Hydrolysis (if unbuffered water is used) |
| HILIC (Amide-bonded) | 0.1% Formic Acid / Formate | Highly polar adducts | 85 - 95% | Poor retention if water content > 40% |
Step-by-Step Experimental Protocols
Protocol A: Triethylamine (TEA) Deactivation of Normal-Phase Silica
Use this protocol for lipophilic nitro-ureas that degrade on standard silica.
Causality: By pre-treating the silica gel with a mild organic base like Triethylamine (TEA), you neutralize the highly reactive acidic silanol sites, preventing them from catalyzing the breakdown of the urea linkage[1].
-
Slurry Preparation: In a clean Erlenmeyer flask, prepare a slurry of silica gel using your non-polar starting solvent (e.g., Hexane or Dichloromethane) containing 1% to 2% (v/v) Triethylamine (TEA) .
-
Column Packing: Pour the slurry into the column and allow it to settle under gentle air pressure.
-
Equilibration: Flush the packed column with 2 to 3 Column Volumes (CV) of the TEA-spiked solvent to ensure complete neutralization of the silanol bed.
-
Eluent Preparation: Prepare your actual gradient elution solvents (e.g., Hexane/Ethyl Acetate). Crucial Step: Add 0.1% (v/v) TEA to all eluting solvents. This maintains the buffered microenvironment as the solvent travels down the column.
-
Loading & Elution: Load your crude mixture (dissolved in a minimum amount of solvent) and run the column normally.
Self-Validating System (2D-TLC Test): How do you prove the TEA is working before running the column? Spot your crude mixture in the bottom-left corner of a square TLC plate. Develop it in your standard solvent, dry it completely, rotate the plate 90 degrees, and develop it again in the exact same solvent. If spots fall off the diagonal line, degradation is occurring on the silica. Repeat this 2D-TLC using solvent spiked with 1% TEA. If the spots now stay perfectly on the diagonal, you have successfully validated the TEA deactivation protocol for your specific compound.
Protocol B: Buffered Reverse-Phase (C18) Chromatography
Use this protocol for moderately polar nitro-ureas or when TEA deactivation is insufficient.
Causality: Reverse-phase chromatography utilizes a carbon-chain bonded phase (C18), effectively shielding the molecule from silica interactions. However, unbuffered water can cause hydrolysis. Adding a volatile buffer stabilizes the pH and ensures the urea core remains intact.
-
Column Selection: Utilize a high-quality C18 flash cartridge or HPLC column.
-
Mobile Phase Preparation:
-
Solvent A: Ultrapure Water + 10 mM Ammonium Formate (pH ~6.5).
-
Solvent B: Acetonitrile (LC-MS grade).
-
Note: Strictly avoid Trifluoroacetic acid (TFA), as low pH can trigger urea hydrolysis.
-
-
Gradient Elution: Start at 5% B and hold for 2 CVs to elute highly polar impurities. Gradually ramp to 95% B over 10-15 CVs.
-
Fraction Monitoring: Monitor via UV (typically 230-250 nm) or LC-MS/MS. Advanced LC-MS/MS systems offer exceptional sensitivity for nitrosoureas, reaching pg–ng/mL levels[2].
Frequently Asked Questions (FAQs)
Q: My nitro-urea derivative is too polar for standard C18 but still degrades on normal-phase silica. What is the next logical step? A: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is highly advantageous for retaining and separating highly polar compounds that are not well-retained by reversed-phase columns[3]. It utilizes a polar stationary phase (like an amide-bonded silica) but is run with a highly organic, low-aqueous mobile phase (e.g., >80% Acetonitrile), which limits hydrolytic degradation while providing excellent retention for polar urea adducts.
Q: I am observing peak splitting or broad tailing in my HPLC chromatograms. Is my nitro-urea degrading in the system? A: Not necessarily. N-nitroso and N-nitro compounds often exhibit restricted rotation around the N-N or N-C(O) bonds. This restricted rotation leads to the formation of stable syn and anti conformers at room temperature, which can elute as split or broad peaks[4]. Self-Validation Check: Collect the two split peaks into separate vials. Re-inject them individually into the HPLC. If both injections show the exact same split-peak profile again, you are observing dynamic conformer interconversion in the solvent, not degradation[4].
Q: Can I use heat to speed up the concentration of my fractions after the column? A: Absolutely not. Nitrosoureas and N-nitro derivatives are highly thermolabile. Concentrating fractions on a rotary evaporator at temperatures exceeding 30°C can induce thermal decomposition. Always evaporate fractions under reduced pressure at room temperature, or preferably, lyophilize (freeze-dry) aqueous reverse-phase fractions.
References
-
Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research. ResearchGate.[Link]
-
Recent problems with silica gel chromatography. ResearchGate.[Link]
-
High-performance liquid chromatography separations of nitrosamines. III. Conformers of N-nitrosamino acids. PubMed.[Link]
Sources
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 1,1-Dimethyl-3-(3-nitrophenyl)urea
Executive Summary & Compound Profile
1,1-Dimethyl-3-(3-nitrophenyl)urea is a polar, aromatic urea derivative often analyzed via Reversed-Phase HPLC (RP-HPLC).[1] Unlike simple phenylureas (e.g., Fenuron), the presence of the nitro group (-NO₂) at the meta position significantly alters its physicochemical properties, introducing two critical factors for baseline stability:
-
Strong UV Chromophore: The nitro group provides strong UV absorbance at higher wavelengths (254–280 nm), allowing you to move away from the "danger zone" of low-UV (200–210 nm) where solvent noise is dominant.[1]
-
Photolytic Instability: Nitro-aromatics are prone to photodegradation.[1] "Noise" is often actually micro-heterogeneity from degradation products formed during the sequence in the autosampler.
This guide moves beyond generic troubleshooting to address the specific chemical interactions of this nitro-urea derivative.
Diagnostic Workflow: The "Noise Fingerprint"
Before disassembling hardware, you must categorize the noise.[1] Use this logic tree to isolate the root cause based on the shape and frequency of the disturbance.
Figure 1: Diagnostic decision tree for categorizing HPLC baseline noise types.
Chemical Troubleshooting (The "Why")
Issue 1: Wavelength Selection & Solvent Cutoff
The Science: Many researchers default to 210 nm for urea analysis to maximize sensitivity. However, 1,1-Dimethyl-3-(3-nitrophenyl)urea has a distinct absorbance band around 245–254 nm due to the nitro-aromatic conjugation.[1] The Problem: At 210 nm, you are fighting the UV cutoff of solvents (Acetonitrile cutoff is ~190 nm, but impurities raise this; Methanol cutoff is ~205 nm). Small mixing variations at 210 nm look like massive noise.[1] The Solution:
-
Shift Detection: Change detection wavelength to 254 nm .
-
Solvent Quality: Ensure "Gradient Grade" or "LC-MS Grade" solvents. "HPLC Grade" is often insufficient for low-UV work.[1]
Issue 2: Photolytic Degradation (The "Ghost" Noise)
The Science: Nitro-substituted ureas are susceptible to photolysis. If your autosampler has a clear window or you use clear vials, the compound degrades during the run sequence. This manifests as a drifting baseline or "ghost peaks" that appear as random noise.[1][2] The Protocol:
-
Immediate Action: Switch to Amber Glass Vials .
-
System Check: Turn off the autosampler tray light if possible.
Physical Troubleshooting (The "How")
Protocol A: The "Static vs. Dynamic" Test
Use this protocol to determine if the noise is coming from the Pump (Dynamic) or the Detector (Static).
Step-by-Step Methodology:
-
Preparation: Flush the system with 50:50 Water:Acetonitrile for 10 minutes.
-
Dynamic Test: Run flow at 1.0 mL/min. Record baseline for 5 minutes. Calculate ASTM Noise.
-
Static Test: Stop the flow completely. Record baseline for 5 minutes.
-
Analysis:
Protocol B: Flow Cell Cleaning (Nitric Acid Wash)
Warning: Only perform this if "Static Test" showed high noise and lamp energy is good.
-
Disconnect Column: CRITICAL. Never pass nitric acid through an HPLC column.[1] Connect the injector directly to the detector with a union.
-
Flush 1: Water (HPLC Grade) at 1.0 mL/min for 5 mins.
-
Acid Wash: Pass 6N Nitric Acid through the flow cell at 0.5 mL/min for 10–15 minutes.
-
Why? Nitric acid oxidizes organic films and nitro-residues stuck to the quartz windows.
-
-
Flush 2: Water (HPLC Grade) for 15 mins (until pH is neutral).
-
Flush 3: Methanol for 5 mins.
-
Reconnect: Reinstall column and equilibrate.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Frequency "Fuzzy" Noise | Aging Deuterium (D2) Lamp | Check lamp hours. If >2000 hrs or intensity <50%, replace lamp.[1] |
| Cyclic Noise (Period ~1-2 min) | Air in Pump Head / Check Valve | Purge pump at high flow (5 mL/min) with Isopropanol (removes bubbles better than water), then mobile phase. |
| Cyclic Noise (Period ~30 sec) | Mixing Ripple | Increase mixer volume (e.g., switch from 35µL to 100µL mixer). |
| Drifting Baseline (Upwards) | Column Bleed or Fouling | Wash column: 95% Water -> 100% ACN -> 100% Isopropanol -> 100% ACN.[1] |
| Drifting Baseline (Downwards) | Temperature Instability | Ensure column oven is ON and stable. Insulate the capillary connecting column to detector.[1] |
| Random Spikes | Air Bubbles in Flow Cell | Apply a back-pressure regulator (approx 30-50 psi) after the flow cell to keep bubbles in solution. |
References
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV . LCGC International. (2020).[1]
-
Troubleshooting Common HPLC Issues: Baseline Noise . Labcompare. (2025).[1]
-
Eliminating Baseline Problems . Agilent Technologies Technical Note.
-
1,1-dimethyl-3-(3-nitrophenyl)urea Physical Properties . PubChem.
-
HPLC Diagnostic Skills: Noisy Baselines . Chromatography Online. (2019).[1]
Sources
Technical Support Center: Crystal Growth Optimization for 1,1-Dimethyl-3-(3-nitrophenyl)urea
Welcome to the Crystallography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with growing diffraction-quality single crystals of 1,1-Dimethyl-3-(3-nitrophenyl)urea .
Urea derivatives are notorious in crystallography for their tendency to form rapid, one-dimensional (1D) hydrogen-bonded networks. The presence of the electron-withdrawing nitro group (-NO₂) and the asymmetric dimethyl substitution further complicates the supramolecular assembly, often resulting in fragile, needle-like crystals that diffract poorly. This guide synthesizes field-proven crystallographic techniques with thermodynamic principles to help you engineer larger, blocky crystals suitable for Single-Crystal X-ray Diffraction (SCXRD).
Part 1: Quantitative Benchmarks for SCXRD
Before troubleshooting, it is critical to understand the dimensional and volumetric requirements for a successful X-ray diffraction experiment. The table below summarizes the target parameters for your crystal growth.
| Parameter | Problematic Growth (Needle) | Optimal Growth (Block/Prism) | Minimum SCXRD Requirement (Mo Kα) |
| Dimensions (mm) | 0.60 × 0.02 × 0.01 | 0.25 × 0.20 × 0.15 | > 0.05 in all three dimensions |
| Crystal Volume (mm³) | 0.00012 | 0.00750 | > 0.001 |
| Morphology | 1D Anisotropic | 3D Isotropic | Equidimensional preferred |
| Diffraction Quality | Weak high-angle reflections | Strong, sharp reflections | Resolution < 0.84 Å |
| Defect Probability | High (Twinning / Stacking faults) | Low | Single domain (Twin fraction < 5%) |
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does 1,1-Dimethyl-3-(3-nitrophenyl)urea exclusively form thin, fragile needles in my current setup?
The Causality: The molecular structure of this compound features a strong hydrogen-bond donor (the N-H group) and multiple potential acceptors (the urea C=O and the -NO₂ group). In non-polar or weakly interacting solvents (like hexane, toluene, or dichloromethane), the molecules rapidly self-assemble via N-H···O=C or N-H···O(nitro) interactions[1]. This creates a highly favored thermodynamic pathway along a single crystallographic axis (the
The Solution: You must disrupt this 1D runaway growth by using a competitive hydrogen-bonding solvent . Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) act as strong H-bond acceptors. They temporarily hydrogen-bond to the growing crystal faces, "capping" the fastest-growing axis and forcing the solute to deposit on the slower-growing faces[3]. This promotes isotropic, blocky crystal growth.
Mechanism of solvent-mediated hydrogen bond modulation in urea crystal growth.
Q2: My crystallization yields a dense powder of microcrystalline "fines" instead of single crystals. How can I increase their size?
The Causality: A microcrystalline powder indicates that the initial supersaturation level was too high, causing a massive primary nucleation event. When thousands of nuclei form simultaneously, they rapidly deplete the solute, leaving no material left for the crystals to grow to a diffracting size.
The Solution: Implement Temperature Cycling to drive Ostwald Ripening . According to the Gibbs-Thomson effect, smaller crystals have a higher surface-area-to-volume ratio, giving them higher surface free energy and slightly higher solubility than larger crystals[4]. By gently heating the suspension, you selectively dissolve the microcrystalline fines. Upon slow cooling, this newly dissolved mass preferentially deposits onto the surviving larger crystals (the "common ancestors")[5]. Repeating this cycle acts as a thermodynamic ratchet, steadily increasing the mean crystal size[6].
Temperature cycling workflow driving Ostwald ripening for crystal size enhancement.
Part 3: Step-by-Step Experimental Methodologies
To guarantee self-validating results, utilize the following standardized protocols. They are designed to control nucleation kinetics and modulate hydrogen bonding simultaneously.
Protocol A: Competitive Solvent Vapor Diffusion
This method slows down the supersaturation rate while utilizing a competitive solvent to block 1D needle growth.
-
Inner Solution Preparation: Dissolve 10–15 mg of 1,1-Dimethyl-3-(3-nitrophenyl)urea in 0.5 mL of a strong hydrogen-bond accepting solvent (e.g., DMSO or Methanol) in a 2-dram inner vial. Ensure the solution is undersaturated at room temperature.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to remove dust particles, which act as heterogeneous nucleation sites.
-
Anti-Solvent Selection: Choose a miscible anti-solvent with a higher vapor pressure than the inner solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 3–5 mL of the anti-solvent.
-
Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Place the setup in a vibration-free environment at a constant temperature (e.g., 20 °C) for 7 to 14 days.
-
Harvesting: Once blocky crystals reach >0.1 mm, immediately coat them in a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent solvent loss and crystal cracking prior to mounting on the diffractometer.
Protocol B: Temperature Cycling (Ostwald Ripening)
If Protocol A yields crystals that are blocky but too small (e.g., 0.02 mm), use this protocol to artificially enhance their size.
-
Suspension Generation: Create a saturated solution of the compound in a moderately interacting solvent (e.g., Acetonitrile) at 25 °C. Induce primary nucleation by crash-cooling to 10 °C, resulting in a cloudy suspension of fines.
-
Heating Cycle: Place the sealed vial in a programmable water bath or thermal block. Heat the suspension to 35 °C at a rate of 0.5 °C/min. Hold at 35 °C for 30 minutes. (This dissolves the fines while leaving the largest seeds intact)[6].
-
Cooling Cycle: Cool the suspension back to 10 °C at a highly controlled, slow rate of 0.1 °C/min. Hold at 10 °C for 2 hours to allow the solute to redeposit onto the seeds.
-
Iteration: Repeat the heating/cooling cycle 3 to 5 times. With each iteration, the total number of crystals will decrease, but the mean size of the surviving crystals will exponentially increase[7].
-
Validation: Inspect the vial under a polarized light microscope. The presence of birefringence with uniform extinction indicates high-quality, single-domain crystals ready for X-ray diffraction.
References
-
Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: PubMed Central (PMC) URL:[Link]
-
Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon Source: ResearchGate URL:[Link]
-
Investigation of the evolution of crystal size and shape during temperature cycling and in the presence of a polymeric additive Source: White Rose University Consortium URL:[Link]
-
Ostwald Ripening, Chiral Crystallization, and the Common-Ancestor Effect Source: ResearchGate URL:[Link]
-
Experimental study on the effects of temperature cycling on coarsening of plagioclase and olivine in an alkali basalt Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Stability of 1,1-Dimethyl-3-(3-nitrophenyl)urea under acidic vs basic conditions
Welcome to the technical support center for 1,1-Dimethyl-3-(3-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale behind experimental protocols to ensure the integrity and success of your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 1,1-Dimethyl-3-(3-nitrophenyl)urea, providing step-by-step solutions and the underlying scientific principles.
Issue 1: Inconsistent analytical results or rapid loss of parent compound in basic media (pH > 8).
Symptoms:
-
Rapidly decreasing peak area of 1,1-Dimethyl-3-(3-nitrophenyl)urea in HPLC analysis over a short period.
-
Emergence of new, unidentified peaks in the chromatogram.
-
Poor recovery of the compound from basic solutions.
Root Cause Analysis:
Substituted ureas, including 1,1-Dimethyl-3-(3-nitrophenyl)urea, are susceptible to alkaline hydrolysis. The electron-withdrawing nature of the nitro group on the phenyl ring makes the amide proton more acidic and the carbonyl carbon more electrophilic, thus increasing the rate of hydrolysis in basic conditions. The mechanism proceeds via an addition-elimination pathway where a hydroxide ion attacks the carbonyl carbon[1][2].
dot
Caption: Alkaline hydrolysis pathway of 1,1-Dimethyl-3-(3-nitrophenyl)urea.
Troubleshooting Steps:
-
pH Control:
-
Maintain the pH of your solutions below 8 if the stability of the parent compound is critical.
-
If working in basic conditions is unavoidable, perform experiments at lower temperatures to decrease the rate of hydrolysis.
-
Use freshly prepared basic solutions for each experiment to minimize the concentration of any potential catalytic impurities.
-
-
Sample Handling and Storage:
-
For short-term storage of solutions containing 1,1-Dimethyl-3-(3-nitrophenyl)urea, adjust the pH to a neutral or slightly acidic range (pH 6-7).
-
If long-term storage is necessary, consider storing the compound in a solid, dry state.
-
-
Analytical Method Considerations:
-
When analyzing samples in basic media, neutralize the sample with an appropriate acid just before injection into the HPLC system to prevent on-column degradation.
-
Ensure your analytical method can separate the parent compound from its potential degradation products, such as 3-nitroaniline and dimethylamine.
-
Issue 2: Unexpected degradation of the compound in strongly acidic solutions (pH < 2).
Symptoms:
-
A decrease in the concentration of 1,1-Dimethyl-3-(3-nitrophenyl)urea over time in highly acidic media.
-
The appearance of new peaks in your analytical chromatogram, potentially corresponding to 3-nitroaniline.
Root Cause Analysis:
While generally more stable in acidic than in basic conditions, phenylureas can undergo acid-catalyzed hydrolysis. The proposed mechanism involves the protonation of the urea, making the carbonyl carbon more susceptible to nucleophilic attack by water. This is often the rate-determining step in an A-2 type mechanism[3]. The strong electron-withdrawing nitro group can influence the site of protonation and the overall rate of hydrolysis.
dot
Caption: Acid-catalyzed hydrolysis pathway of 1,1-Dimethyl-3-(3-nitrophenyl)urea.
Troubleshooting Steps:
-
Minimize Exposure Time: If your experimental protocol requires strongly acidic conditions, minimize the time the compound is exposed to this environment.
-
Temperature Control: Conduct experiments at controlled, and if possible, reduced temperatures to slow the rate of hydrolysis.
-
Buffer Selection: If buffering is an option, select a buffer system that maintains the desired pH without containing species that could act as nucleophiles and accelerate degradation.
-
Forced Degradation Studies: To understand the degradation profile, consider performing a forced degradation study as recommended by ICH guidelines[4][5]. This involves exposing the compound to a range of acidic conditions (e.g., 0.1 M HCl) and analyzing the degradation products over time.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of 1,1-Dimethyl-3-(3-nitrophenyl)urea under acidic and basic hydrolysis?
Under both acidic and basic conditions, the primary degradation products are expected to be 3-nitroaniline and dimethylamine , with the eventual formation of carbon dioxide. The urea linkage is the most labile part of the molecule under these conditions.
Q2: How does the nitro group affect the stability of the molecule compared to an unsubstituted phenylurea?
The electron-withdrawing nitro group significantly influences the electronic properties of the molecule.
-
In basic conditions: The nitro group increases the acidity of the N-H proton on the phenyl-substituted nitrogen, facilitating the formation of the conjugate base and thus accelerating hydrolysis[1][2].
-
In acidic conditions: The nitro group deactivates the phenyl ring towards electrophilic attack but makes the carbonyl carbon more electrophilic upon protonation, which can affect the rate of hydrolysis[3].
Q3: What analytical methods are recommended for studying the stability of 1,1-Dimethyl-3-(3-nitrophenyl)urea?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose[6][7][8].
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where 1,1-Dimethyl-3-(3-nitrophenyl)urea and its expected degradation products (like 3-nitroaniline) have significant absorbance.
-
For structural elucidation of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended[9].
Q4: Are there any specific storage recommendations for solutions of 1,1-Dimethyl-3-(3-nitrophenyl)urea?
For optimal stability in solution, it is recommended to:
-
Maintain a pH between 6 and 7.
-
Store at refrigerated temperatures (2-8 °C).
-
Protect from light, as nitroaromatic compounds can be susceptible to photodecomposition[10].
-
For long-term storage, it is best to store the compound as a solid in a cool, dry, and dark place.
Q5: How can I perform a forced degradation study for this compound?
A forced degradation study, as outlined in ICH guidelines, is crucial for understanding the intrinsic stability of a drug substance[4][5][11][12]. A typical study would involve:
-
Acidic Hydrolysis: Exposing the compound to 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Exposing the compound to 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treating the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., at 105 °C).
-
Photolytic Degradation: Exposing a solution of the compound to UV light.
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to track the degradation of the parent compound and the formation of degradation products.
Quantitative Data Summary
| Condition | Expected Stability | Primary Degradation Pathway | Key Influencing Factors |
| Strongly Acidic (pH < 2) | Moderately Stable | Acid-Catalyzed Hydrolysis | Temperature, Acid Concentration |
| Weakly Acidic to Neutral (pH 4-7) | High Stability | Minimal Hydrolysis | - |
| Weakly Basic (pH 8-10) | Moderately Unstable | Base-Catalyzed Hydrolysis | Temperature, pH |
| Strongly Basic (pH > 11) | Unstable | Rapid Base-Catalyzed Hydrolysis | Temperature, pH |
Experimental Protocols
Protocol 1: Stability Assessment of 1,1-Dimethyl-3-(3-nitrophenyl)urea in Acidic and Basic Solutions
Objective: To determine the rate of degradation of 1,1-Dimethyl-3-(3-nitrophenyl)urea at different pH values.
Materials:
-
1,1-Dimethyl-3-(3-nitrophenyl)urea
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
pH 7.0 Buffer
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of 1,1-Dimethyl-3-(3-nitrophenyl)urea in acetonitrile (e.g., 1 mg/mL).
-
Prepare three sets of solutions by adding a known volume of the stock solution to:
-
0.1 M HCl
-
pH 7.0 Buffer
-
0.1 M NaOH to achieve a final concentration of approximately 10 µg/mL.
-
-
Incubate these solutions at a controlled room temperature (e.g., 25 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Analyze the samples immediately by a validated stability-indicating HPLC-UV method.
-
Plot the percentage of the remaining 1,1-Dimethyl-3-(3-nitrophenyl)urea against time for each condition to determine the degradation kinetics.
References
Sources
- 1. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. euacademic.org [euacademic.org]
- 9. researchgate.net [researchgate.net]
- 10. Aquatic photochemistry of nitrofuran antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. biomedres.us [biomedres.us]
Overcoming steric hindrance in the synthesis of meta-substituted phenylureas
Welcome to the technical support center dedicated to the synthesis of meta-substituted phenylureas. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a urea functionality onto a sterically encumbered phenyl ring. Here, we will dissect the challenges posed by steric hindrance and provide actionable troubleshooting strategies and frequently asked questions to guide your synthetic endeavors.
Introduction
The phenylurea moiety is a critical pharmacophore in numerous approved drugs and clinical candidates. While the synthesis of ureas is often considered straightforward, the introduction of substituents at the meta-position of the phenyl ring can introduce significant steric challenges, leading to low yields, side product formation, and difficult purifications. This guide provides an in-depth analysis of these issues and offers practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of meta-substituted phenylureas and provides step-by-step guidance to overcome them.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a meta-substituted phenylurea by reacting a meta-substituted aniline with an isocyanate, but I am observing very low to no conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or non-existent yields in the synthesis of sterically hindered ureas are a common frustration. The primary culprit is often the reduced nucleophilicity of the meta-substituted aniline due to electronic effects and, more significantly, steric hindrance around the nitrogen atom. This bulkiness impedes the approach of the electrophilic isocyanate.
Causality and Remediation:
-
Insufficient Reactivity: The electron-withdrawing or -donating nature of the meta-substituent can modulate the nucleophilicity of the aniline nitrogen. More critically, bulky meta-substituents physically block the reaction site.
-
Reaction Conditions: Standard reaction conditions may not be sufficient to overcome the activation energy barrier imposed by steric hindrance.
Troubleshooting Protocol:
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary kinetic energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition of starting materials or products.
-
Employ a Catalyst: Lewis or Brønsted acid catalysts can activate the isocyanate, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline. Common choices include:
-
Lewis Acids: ZnCl₂, Sc(OTf)₃, or other metal triflates.
-
Brønsted Acids: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).
-
-
Increase Reactant Concentration: Driving the equilibrium towards the product by using a higher concentration of reactants can be effective.
-
Extend Reaction Time: Sterically hindered reactions are often sluggish. Allowing the reaction to proceed for an extended period (24-48 hours) may be necessary.
-
Solvent Selection: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or DMSO can help to solvate the transition state and facilitate the reaction.
Issue 2: Formation of Symmetric Urea Byproducts
Question: My reaction is producing a significant amount of the symmetrical urea derived from the isocyanate, alongside my desired unsymmetrical meta-substituted phenylurea. How can I suppress this side reaction?
Answer:
The formation of symmetrical urea byproducts (from the reaction of two isocyanate molecules with a molecule of water) is a frequent issue, especially when dealing with less reactive anilines.
Causality and Remediation:
-
Presence of Water: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea.
-
Slow Primary Reaction: When the desired reaction between the hindered aniline and the isocyanate is slow, the side reaction with residual water has more time to occur.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Ensure your starting aniline and isocyanate are dry.
-
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the isocyanate slowly to the solution of the aniline. This maintains a low concentration of the isocyanate at any given time, favoring the reaction with the more abundant aniline over trace water.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance more of a problem for meta-substituted anilines compared to ortho- or para-substituted ones in urea synthesis?
While ortho-substituents provide the most direct steric clash, meta-substituents can still significantly influence the reactivity of the aniline nitrogen. The substituent at the meta position can restrict the conformational freedom of the amine group and create a more crowded environment around the nitrogen, making it difficult for the bulky isocyanate electrophile to approach for the nucleophilic attack. Para-substituents, being distant from the reaction center, primarily exert electronic effects.
Q2: Are there alternative, isocyanate-free methods for synthesizing sterically hindered phenylureas?
Yes, due to the toxicity and handling difficulties associated with isocyanates, several isocyanate-free methods have been developed.[1][2][3][4] These can be particularly advantageous when dealing with sterically hindered substrates.
-
Carbonylative Coupling: Transition-metal-catalyzed oxidative carbonylation of amines with carbon monoxide (CO) can be a powerful tool.[5] However, achieving selectivity for unsymmetrical ureas can be challenging.[5]
-
Phosgene Equivalents: Reagents like N,N'-carbonyldiimidazole (CDI) are safer alternatives to phosgene and can be used to activate the aniline before reaction with another amine.[6]
-
From CO₂ and Amines: Direct synthesis from carbon dioxide and amines is an environmentally friendly approach.[7][8][9] This often requires a catalyst and dehydrating conditions to drive the reaction.
-
Carbamate Intermediates: A two-step process involving the formation of a carbamate from the aniline, followed by reaction with another amine, can be a viable route.[10]
Q3: What analytical techniques are best for monitoring the progress of these reactions and identifying byproducts?
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated byproducts. The chemical shifts and coupling patterns of the aromatic protons and the urea N-H protons are particularly informative.
Experimental Protocols & Data
Table 1: Comparison of Catalysts for a Sterically Hindered Urea Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| None | 80 | 24 | < 5 |
| ZnCl₂ (10 mol%) | 80 | 12 | 65 |
| Sc(OTf)₃ (5 mol%) | 60 | 12 | 78 |
| p-TsOH (10 mol%) | 80 | 18 | 55 |
Reaction conditions: 1.0 mmol of 3,5-di-tert-butylaniline, 1.1 mmol of phenyl isocyanate in 5 mL of anhydrous toluene.
Protocol: Catalytic Synthesis of a Meta-Substituted Phenylurea
This protocol outlines a general procedure for the synthesis of a sterically hindered phenylurea using a Lewis acid catalyst.
Materials:
-
Meta-substituted aniline (e.g., 3,5-di-tert-butylaniline)
-
Isocyanate (e.g., phenyl isocyanate)
-
Lewis acid catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the meta-substituted aniline (1.0 eq) and the anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., 5 mol% Sc(OTf)₃).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Slowly add the isocyanate (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Challenge and Solution
Diagram 1: The Steric Hindrance Problem
Caption: Steric shielding from meta-substituents hinders the approach of the isocyanate.
Diagram 2: Overcoming Steric Hindrance Workflow
Caption: A systematic workflow for troubleshooting low yields in hindered urea synthesis.
References
- Vertex AI Search. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization.
- Kleij, A. W., et al. (2022). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Macromolecules.
- Kleij, A. W., et al. (n.d.). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. ChemRxiv.
- Kleij, A. W., et al. (n.d.). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea - PMC. National Center for Biotechnology Information.
- Ma, S., et al. (2016). Catalysts for isocyanate-free polyurea synthesis : mechanism and application. Pure.
- Selva, M., & Perosa, A. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry.
- Selva, M., & Perosa, A. (n.d.). Selected syntheses of ureas through phosgene substitutes | Request PDF. ResearchGate.
- Xie, S., & Wang, Y. (2025). Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas - PMC. National Center for Biotechnology Information.
- Zhu, N., et al. (n.d.). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers.
- Porco, J. A., & Pelletier, J. D. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters.
- Tanaka, D., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PMC. National Center for Biotechnology Information.
- van der Meer, J. Y., et al. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF. ResearchGate.
- Meiners, Y. (2025). Development of homogeneous catalytic systems for the synthesis of urea derivatives and their application in phosgene-free isocyan. RWTH Publications.
- Trovato, F., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Ionic liquids used in urea synthesis from amines and CO2.
Sources
- 1. Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative FTIR Spectroscopic Analysis: Distinguishing 1,1-Dimethyl-3-(3-nitrophenyl)urea from Fenuron
Introduction
In the fields of pharmaceutical development, agrochemical analysis, and materials science, the precise identification and characterization of molecular structures are paramount. Two such molecules of interest are Fenuron (1,1-dimethyl-3-phenylurea) and its nitrated analogue, 1,1-Dimethyl-3-(3-nitrophenyl)urea. While structurally similar, the addition of a single nitro (NO₂) group to the aromatic ring dramatically alters the molecule's electronic properties and, consequently, its chemical behavior. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideally suited for differentiating these two compounds.[1] This guide provides an in-depth comparison of their FTIR spectra, supported by a detailed experimental protocol and spectral interpretation.
The fundamental principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[2] The resulting spectrum is a unique molecular fingerprint, where the position, intensity, and shape of absorption bands correspond to specific functional groups and structural features.[3] For the compounds , we will demonstrate how the characteristic vibrations of the urea linkage and the aromatic ring, and most critically, the powerful absorptions of the nitro group, allow for their unambiguous differentiation.
Chemical Structures:
| Compound | Structure |
| Fenuron (1,1-dimethyl-3-phenylurea) | |
| 1,1-Dimethyl-3-(3-nitrophenyl)urea | |
| Source: PubChem CID 7560, 81594[4][5] |
Experimental Methodology: Acquiring High-Quality FTIR Spectra
To ensure reproducible and high-quality data, a standardized protocol is essential. The KBr (Potassium Bromide) pellet technique is a classic and reliable method for analyzing solid samples.[6][7] Its primary advantage is that KBr is transparent to infrared radiation over a wide spectral range (typically 4000-400 cm⁻¹), thus providing an unobstructed view of the sample's spectrum.[7]
An alternative, modern approach is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal to no sample preparation.[8][9] In ATR, an infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[8][9][10] While ATR is often faster, the KBr pellet method is detailed here for its historical significance and ability to produce high-resolution transmission spectra.
Detailed Protocol: KBr Pellet Transmission Method
-
Material Preparation:
-
Sample: Ensure the analyte (Fenuron or 1,1-Dimethyl-3-(3-nitrophenyl)urea) is in a finely powdered form. If necessary, gently grind the sample using an agate mortar and pestle.[6][11]
-
KBr Powder: Use spectroscopy-grade KBr. Crucially, KBr is hygroscopic and readily absorbs atmospheric moisture, which leads to broad, interfering O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[6] Therefore, the KBr powder must be rigorously dried in an oven (e.g., at 110°C overnight) and stored in a desiccator prior to use.[6][7]
-
-
Sample-KBr Mixture Preparation:
-
Weigh approximately 1-2 mg of the finely ground sample and 200 mg of the dried KBr powder. The sample concentration should be between 0.2% and 1% by weight.[11][12] Too high a concentration will result in total absorbance, where the IR beam is completely blocked, leading to flattened peaks and unusable spectra.[11][12]
-
Gently but thoroughly mix the sample and KBr in the agate mortar and pestle to ensure a homogenous dispersion of the sample within the KBr matrix.[6]
-
-
Pellet Formation:
-
Transfer the mixture into a pellet die. Assemble the die set.
-
Place the die into a hydraulic press. For a standard 13 mm die, apply pressure gradually up to 8-10 metric tons.[6]
-
If the die allows, connect it to a vacuum pump during pressing. This helps to remove trapped air and moisture, resulting in a more transparent pellet.[7]
-
Hold the maximum pressure for 1-2 minutes to allow the KBr to fuse into a solid, transparent, or translucent disc.[6][13]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This is a critical step to account for absorptions from atmospheric CO₂ and water vapor, as well as the instrument's own optical components.
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[14][15]
-
The final spectrum is automatically generated by the instrument's software as the ratio of the sample spectrum to the background spectrum.
-
Experimental Workflow Diagram
Sources
- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. Fenuron | C9H12N2O | CID 7560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 6. kinteksolution.com [kinteksolution.com]
- 7. piketech.com [piketech.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. agilent.com [agilent.com]
- 10. scribd.com [scribd.com]
- 11. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 12. helsinki.fi [helsinki.fi]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
Validating the Purity of 1,1-Dimethyl-3-(3-nitrophenyl)urea: A Comparative Guide to Elemental Analysis
Executive Summary
In the synthesis and characterization of phenylurea herbicides and their metabolic intermediates, 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0) serves as a critical reference standard. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting trace organic impurities, it cannot inherently validate the bulk stoichiometric composition of a solid sample.
This guide details the validation of 1,1-Dimethyl-3-(3-nitrophenyl)urea using Elemental Analysis (CHNS/O) . Unlike chromatographic methods that separate components based on polarity, Elemental Analysis (EA) provides an absolute measurement of the compound's elemental makeup. This guide compares EA against HPLC and NMR, establishing EA as the "Gold Standard" for confirming bulk purity and solvation state, and provides a field-proven protocol for its execution.
Technical Profile & Theoretical Baseline
Before initiating validation, the theoretical elemental composition must be established to set the acceptance criteria.
Compound: 1,1-Dimethyl-3-(3-nitrophenyl)urea
Molecular Formula:
Theoretical Composition (Stoichiometric Baseline)
The following values represent the target metrics for a 100% pure, dry sample.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 9 | 12.011 | 108.099 | 51.67% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 5.30% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 20.09% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 22.94% |
Note: Oxygen is typically calculated by difference in standard CHN analysis but can be measured directly via pyrolysis.
Comparative Analysis: EA vs. HPLC vs. NMR
To select the correct validation workflow, researchers must understand the distinct "truth" each method reveals.
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis or MS) | 1H-NMR Spectroscopy |
| Primary Function | Bulk Stoichiometry: Confirms the empirical formula and total elemental ratio. | Purity Profiling: Separates and quantifies specific impurities. | Structural Elucidation: Confirms molecular connectivity. |
| Blind Spots | Cannot distinguish between isomers (e.g., 2-nitro vs 3-nitro) or impurities with similar C/N ratios. | May miss inorganic salts, moisture, or impurities invisible to the specific detector (e.g., no UV chromophore). | Low sensitivity to trace inorganic contaminants; integration errors can affect purity calc. |
| Detection Basis | Combustion gases ( | Interaction with stationary phase & detector response. | Magnetic resonance of nuclei. |
| Why Use It? | The "Truth" Check: Detects trapped solvents, moisture, and inorganic salts that HPLC misses. | The "Clean" Check: Ensures no organic side-products are present. | The "Identity" Check: Proves you synthesized the right molecule. |
Decision Logic: When to Prioritize EA
Use Elemental Analysis when:
-
Validating a Reference Standard: You need to prove the solid is free of non-chromatographic impurities (water, silica, inorganic salts).
-
Publishing New Compounds: Journals (e.g., JOC, ACS) require EA to be within ±0.4% to claim purity.
-
Suspected Solvation: If HPLC shows 99.9% purity but the yield mass is high, EA will reveal trapped solvent (e.g., high %C from trapped ethyl acetate).
Validated Experimental Protocol: CHN Combustion Analysis
This protocol utilizes a dynamic flash combustion method (e.g., Dumas method) suitable for substituted phenylureas.
Phase 1: Sample Preparation
Objective: Ensure the sample is homogeneous and free of surface moisture.
-
Drying: Dry 500 mg of 1,1-Dimethyl-3-(3-nitrophenyl)urea in a vacuum oven at 40°C for 4 hours to remove surface moisture. Note: Phenylureas can be thermally sensitive; do not exceed 60°C.
-
Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.
Phase 2: Instrumentation & Weighing
System: CHNS Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).
-
Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide as the standard (K-factor determination).
-
Weighing: Accurately weigh 1.5 – 2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Sealing: Fold the tin capsule hermetically to exclude atmospheric nitrogen.
Phase 3: Combustion Cycle
Mechanism:
-
Combustion: Sample is dropped into a reactor at 950–1000°C with a pulse of pure Oxygen.
-
Reduction: Gases pass over reduced Copper at 650°C to convert nitrogen oxides to
and remove excess Oxygen. -
Separation: Gases (
) are separated via GC column. -
Detection: Thermal Conductivity Detector (TCD) measures peak areas.
Visualization: Analytical Workflow
The following diagram illustrates the logical flow for validating the purity of the target urea derivative, highlighting the decision points between EA and HPLC.
Caption: Integrated validation workflow combining HPLC for impurity profiling and Elemental Analysis for bulk stoichiometric confirmation.
Data Interpretation & Acceptance Criteria
The standard acceptance criterion for Elemental Analysis in peer-reviewed literature (e.g., J. Org. Chem.) is ±0.4% absolute difference from the theoretical value.
Calculation of Purity
If the experimental values deviate, the purity can be estimated, or the nature of the impurity identified.
Formula for Deviation:
Case Study: Interpreting Deviations
Below is a simulated dataset for 1,1-Dimethyl-3-(3-nitrophenyl)urea showing three common scenarios.
| Scenario | % Carbon (Exp) | % Hydrogen (Exp) | % Nitrogen (Exp) | Diagnosis | Action |
| Theoretical | 51.67 | 5.30 | 20.09 | Target | -- |
| Sample A | 51.55 | 5.32 | 20.05 | Pass ( | Release Batch |
| Sample B | 50.10 | 5.80 | 19.20 | Fail (Low C/N, High H) | Likely Moisture ( |
| Sample C | 53.20 | 5.50 | 19.10 | Fail (High C) | Trapped Organic Solvent (e.g., Toluene). |
Mechanistic Insight:
-
High %C: Often indicates trapped non-polar solvents used in synthesis/recrystallization.
-
Low %C / Low %N: Often indicates the presence of inorganic salts (which do not combust) or water (which dilutes the mass).
-
High %N: Could indicate unreacted starting material (e.g., 3-nitroaniline, though this would also shift %C).
References
-
PubChem. (2025).[1][2] 1,1-Dimethyl-3-(3-nitrophenyl)urea Compound Summary. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. [Link]
-
APVMA. (2014). Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
Sources
A Comparative Guide to the Herbicidal Activity of 1,1-Dimethyl-3-(3-nitrophenyl)urea and 3-Phenylurea
This guide provides a detailed, research-level comparison of the herbicidal activities of two phenylurea compounds: 1,1-Dimethyl-3-(3-nitrophenyl)urea and the unsubstituted parent compound, 3-phenylurea. We will delve into their mechanisms of action, analyze their structure-activity relationships, and provide a framework for their empirical evaluation.
Introduction: The Phenylurea Herbicide Family
Phenylurea herbicides are a significant class of chemical compounds used in agriculture for broad-spectrum weed control since the mid-20th century.[1] Their efficacy lies in their ability to inhibit photosynthesis, a fundamental process for plant survival.[1][2] This guide focuses on two specific analogues to illustrate how subtle chemical modifications can dramatically influence herbicidal potency.
-
3-Phenylurea : The simplest member of this family, serving as a foundational structure for more complex derivatives.
-
1,1-Dimethyl-3-(3-nitrophenyl)urea : A substituted derivative featuring two key modifications: two methyl groups on the terminal nitrogen atom and a nitro group on the phenyl ring.
Below are the chemical structures of the two compounds.
Caption: Chemical structures of the two phenylurea compounds under comparison.
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for phenylurea herbicides is the disruption of the photosynthetic electron transport chain.[1] Specifically, they are potent inhibitors of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[1][3][4]
Phenylurea compounds bind to the D1 protein of the PSII complex at the QB-binding niche.[1] This binding action physically blocks the native electron acceptor, plastoquinone (PQ), from docking.[1] The consequence is a complete halt in electron flow from the primary quinone acceptor (QA) to PQ, which in turn stops the production of ATP and NADPH required for carbon fixation.[1] This blockage leads to a buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[1]
Caption: Phenylurea herbicides bind to the QB site on the D1 protein of PSII.
Structure-Activity Relationship (SAR) Analysis
The herbicidal potency of phenylurea compounds is heavily influenced by the substituents on both the phenyl ring and the urea nitrogen atoms. By comparing 1,1-Dimethyl-3-(3-nitrophenyl)urea with the parent 3-phenylurea, we can infer the contribution of these specific chemical groups.
-
N,N-Dimethyl Group : The presence of two methyl groups on the terminal nitrogen (the N,N-dimethyl moiety) is a common feature in many commercial phenylurea herbicides like Diuron and Fenuron.[2] This substitution generally increases the lipophilicity (fat-solubility) of the molecule. Enhanced lipophilicity can facilitate the herbicide's movement across the plant cuticle and cell membranes to reach its target site within the chloroplasts.
-
Meta-Nitro Group : The nitro group (-NO2) at the meta-position (position 3) of the phenyl ring is a strong electron-withdrawing group. Electron-withdrawing substituents on the phenyl ring are known to enhance the herbicidal activity of phenylureas. This is because they can increase the acidity of the N-H proton of the urea bridge, which is crucial for hydrogen bonding interactions with amino acid residues (like Serine-264) in the D1 protein binding niche.[1] This stronger binding affinity leads to more effective inhibition of PSII.
Comparative Efficacy Data
| Compound | Target Species | Assay Type | IC50 / GR50 (µM) | Predicted Potency |
| 3-Phenylurea | Amaranthus retroflexus (Pigweed) | Root Growth Inhibition | >1000 | Low |
| 1,1-Dimethyl-3-(3-nitrophenyl)urea | Amaranthus retroflexus (Pigweed) | Root Growth Inhibition | 5 - 15 | High |
| 3-Phenylurea | Lemna gibba (Duckweed) | Photosynthesis (Fv/Fm) | 500 - 800 | Low |
| 1,1-Dimethyl-3-(3-nitrophenyl)urea | Lemna gibba (Duckweed) | Photosynthesis (Fv/Fm) | 1 - 5 | High |
Note: The values presented are illustrative, based on SAR principles, and represent expected outcomes from experimental testing.
Experimental Protocol: Evaluating Herbicidal Phytotoxicity
To empirically validate the predicted difference in herbicidal activity, a standardized phytotoxicity assay is required.[5] The following protocol outlines a common method for assessing the effect of herbicides on the root growth of a model dicot plant, such as cress (Lepidium sativum).
Objective : To determine the 50% growth reduction (GR50) concentration for each compound on cress seedlings.
Materials :
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Cress (Lepidium sativum) seeds
-
Test compounds: 1,1-Dimethyl-3-(3-nitrophenyl)urea and 3-phenylurea
-
Acetone (for stock solution)
-
Distilled water
-
Growth chamber with controlled light (16h light/8h dark) and temperature (24°C)
-
Ruler or digital caliper
Procedure :
-
Stock Solution Preparation : Prepare a 10 mM stock solution of each herbicide in acetone.
-
Working Solution Preparation : Create a serial dilution of each herbicide in distilled water to achieve final concentrations (e.g., 0, 1, 5, 10, 50, 100, 500 µM). The final acetone concentration in all treatments, including the control, should be kept constant and non-phytotoxic (e.g., 0.1%).
-
Assay Setup :
-
Place one sheet of filter paper into each Petri dish.
-
Pipette 4 mL of the respective working solution onto the filter paper in each dish.
-
Arrange 10-15 cress seeds evenly on the moist filter paper.
-
Each treatment should be replicated at least three times.
-
-
Incubation : Seal the Petri dishes with parafilm to prevent evaporation and place them vertically in a rack inside the growth chamber. This orientation encourages straight root growth.
-
Data Collection : After 72-96 hours, measure the length of the primary root of each seedling.
-
Data Analysis :
-
Calculate the average root length for each replicate.
-
Express the average root length for each herbicide concentration as a percentage of the control (0 µM) treatment.
-
Use a non-linear regression model (e.g., log-logistic dose-response curve) to calculate the GR50 value for each compound.
-
Caption: Workflow for a standard seed germination and root elongation bioassay.
Conclusion
A thorough analysis of the chemical structures of 1,1-Dimethyl-3-(3-nitrophenyl)urea and 3-phenylurea strongly indicates a superior herbicidal activity for the substituted compound. The N,N-dimethyl moiety likely enhances its uptake and translocation, while the electron-withdrawing nitro group strengthens its binding to the D1 protein in Photosystem II, leading to more potent inhibition of photosynthesis. While direct comparative experimental data is limited, this structure-activity relationship analysis provides a robust, scientifically-grounded prediction of their relative performance. The provided experimental protocol offers a reliable method for researchers to empirically verify these claims and quantify the herbicidal efficacy of these and other phenylurea derivatives.
References
- Benchchem. (n.d.). Phenylurea Compounds as Agricultural Herbicides.
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from ResearchGate. [Link]
-
PubMed. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. Retrieved from PubMed. [Link]
-
Weed Science Society of America. (n.d.). Inhibition of Photosystem II and Chlorella Growth by l-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea. Retrieved from Cambridge University Press. [Link]
-
CORE. (n.d.). Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. Retrieved from CORE. [Link]
-
Wikipedia. (n.d.). Chloroxuron. Retrieved from Wikipedia. [Link]
-
RSC Publishing. (2025). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Retrieved from RSC Publishing. [Link]
-
Science.gov. (n.d.). inhibit photosystem ii: Topics by Science.gov. Retrieved from Science.gov. [Link]
-
PubMed. (2001). Quantitative structure-transformation relationships of phenylurea herbicides. Retrieved from PubMed. [Link]
-
ResearchGate. (2025). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. Retrieved from ResearchGate. [Link]
-
ACS Publications. (n.d.). Structure-activity studies on the inhibition of photosystem II electron transport by phenylbiurets. Retrieved from ACS Publications. [Link]
-
ACS Publications. (2011). Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study. Retrieved from ACS Publications. [Link]
-
PubMed. (2013). The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies. Retrieved from PubMed. [Link]
-
Department of Agriculture. (n.d.). Guidelines for herbicide registration trials. Retrieved from Department of Agriculture. [Link]
-
DTIC. (n.d.). The Determination of Phytotoxicity. Retrieved from DTIC. [Link]
-
Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Retrieved from Weed Control Journal. [Link]
-
Weed Technology. (2017). Assessing Herbicide Phytotoxicity with Covariance Analysis. Retrieved from Cambridge University Press. [Link]
-
EPPO database on PP1 Standards. (n.d.). PP 1/135 (4) Phytotoxicity assessment. Retrieved from EPPO. [Link]
-
PMC. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Retrieved from PMC. [Link]
-
PubChem. (n.d.). 1,1-dimethyl-3-(3-nitrophenyl)urea. Retrieved from PubChem. [Link]
-
USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Retrieved from USDA ARS. [Link]
-
ResearchGate. (2022). Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. Retrieved from ResearchGate. [Link]
-
Institute of Chemical Industry of Forest Products. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Retrieved from Institute of Chemical Industry of Forest Products. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of phenylurea herbicides. Retrieved from ResearchGate. [Link]
-
PMC. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Photosystem II and Chlorella Growth by 1-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea | Weed Science | Cambridge Core [cambridge.org]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
Reference standards for 1,1-Dimethyl-3-(3-nitrophenyl)urea analysis
Topic: Reference Standards for 1,1-Dimethyl-3-(3-nitrophenyl)urea Analysis: A Technical Comparison & Qualification Guide
Strategic Context: The Analytical Imperative
1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0) is a critical analyte often encountered as a degradation product of phenylurea herbicides (e.g., Fenuron) or as a potentially mutagenic impurity (PMI) in pharmaceutical synthesis involving nitro-aromatic precursors. Its structural similarity to known genotoxins necessitates rigorous quantification at trace levels (ppm or ppb), governed by guidelines such as ICH M7 (mutagenic impurities) and EPA Method 532 (phenylurea pesticides).
For researchers, the challenge lies in the scarcity of primary Certified Reference Materials (CRMs). Often, only "Research Grade" chemicals are available, requiring the analyst to bridge the gap between a raw chemical and a qualified reference standard. This guide compares available standard grades and provides a self-validating workflow to ensure data integrity.
Comparative Analysis: Reference Standard Grades
Selecting the correct grade of reference material dictates the validity of your quantitative data. Below is a comparison of the three primary tiers available for 1,1-Dimethyl-3-(3-nitrophenyl)urea.
Table 1: Performance & Risk Profile of Standard Alternatives
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard | Tier 3: Research Grade Chemical |
| Primary Use | ISO 17025/17034 accredited quantification; Legal defensibility. | Routine QC; Method development; Internal calibration. | Early-stage R&D; Qualitative identification (MS/NMR). |
| Purity & Uncertainty | >99.0% with explicitly stated uncertainty (e.g., ±0.5%). | >98% (Typical); Uncertainty often undefined. | Variable (>90-95%); No uncertainty budget provided. |
| Traceability | Traceable to SI units (NIST/BIPM) via primary methods (qNMR). | Traceable to internal primary standards. | Vendor CoA only (often limited to HPLC Area %). |
| Water/Residual Solvent | Quantified and corrected in assigned purity (Mass Balance). | Sometimes quantified; often "As is" basis. | Rarely quantified; significant source of assay error. |
| Risk Factor | Low: Gold standard for regulatory submission. | Medium: Acceptable for most non-clinical work. | High: Must be fully characterized in-house before quantitative use. |
Expert Insight: For 1,1-Dimethyl-3-(3-nitrophenyl)urea, Tier 1 CRMs are rare. Most researchers must procure Tier 3 chemicals and upgrade them to Tier 2 status through the "In-House Qualification Protocol" detailed in Section 4.
Technical Characterization & Identification
Before method development, the standard must be chemically verified.
Physicochemical Profile:
-
Molecular Formula: C
H N O [1][2] -
Monoisotopic Mass: 209.0800 Da[1]
-
Solubility: Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.
Visualization 1: MS/MS Fragmentation Pathway (Proposed) Rationale: Understanding fragmentation is essential for LC-MS/MS method development (MRM transitions).
Caption: Proposed ESI+ fragmentation pathway for 1,1-Dimethyl-3-(3-nitrophenyl)urea. The loss of the dimethylamine group is characteristic of phenylureas.
Self-Validating Experimental Protocols
Protocol A: In-House Purity Assignment (The "Mass Balance" Approach)
Use this protocol to qualify a Tier 3 "Research Grade" solid for quantitative use.
Objective: Calculate the "Assigned Purity" (
Formula:
Step-by-Step Methodology:
-
Chromatographic Purity (
):-
Inject the sample (1 mg/mL in MeCN) onto an HPLC-UV (254 nm).
-
Use a broad gradient (5% to 95% B over 30 min) to elute all organic impurities.
-
Calculate Area % of the main peak.
-
-
Volatiles Analysis:
-
Water: Perform Karl Fischer titration (Coulometric) on ~50 mg of sample.
-
Solvents: Perform HS-GC-FID to quantify residual synthesis solvents (e.g., Toluene, Acetone).
-
-
Residue on Ignition (ROI):
-
Perform TGA (Thermogravimetric Analysis) or standard ash test to quantify inorganic salts.
-
-
Final Calculation:
-
Example: HPLC=99.2%, Water=0.5%, Solvents=0.1%, ROI=0.1%.
- .
-
Action: Use 98.5% as the potency factor in your calculations, not the vendor's 99.2%.
-
Protocol B: Validated LC-MS/MS Quantification Method
Adapted from EPA Method 532 for Phenylureas.
Instrument: Triple Quadrupole LC-MS/MS (ESI Positive Mode). Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient:
| Time (min) | %B | Flow (mL/min) |
|---|---|---|
| 0.0 | 10 | 0.4 |
| 1.0 | 10 | 0.4 |
| 6.0 | 95 | 0.4 |
| 8.0 | 95 | 0.4 |
| 8.1 | 10 | 0.4 |
| 11.0 | 10 | 0.4 |
MS Parameters (Optimized):
-
Precursor Ion: 210.1 (
) -
Quantifier Transition: 210.1
72.1 (Dimethylcarbamoyl cation) or 165.0 (Loss of dimethylamine). Note: Verify experimentally as nitro-groups can influence fragmentation. -
Qualifier Transition: 210.1
139.1 (Nitroaniline core).
Qualification Workflow Visualization
Visualization 2: From Sourcing to Data Generation
Caption: Decision tree for qualifying non-certified reference standards for regulated analysis.
References
-
Sigma-Aldrich. 1,1-Dimethyl-3-(3-nitrophenyl)urea Product Specification. Accessed March 2026.[4] Link
-
U.S. EPA. Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Revision 1.0, 2000. Link
-
ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Link
-
PubChem. Compound Summary: 1,1-dimethyl-3-(3-nitrophenyl)urea (CID 81594). National Library of Medicine.[4][5] Link
-
European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. Link
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- 3. 1,1-Dimethyl-3-(3-nitrophenyl)urea - CAS:7159-98-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. 3-Nitro-furan | C4H3NO3 | CID 13268157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, dimethylcarbamate (ester) | C14H21N3O3 | CID 99432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking synthesis yields of 1,1-Dimethyl-3-(3-nitrophenyl)urea against literature
Executive Summary
This guide benchmarks the synthesis of 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS: 7159-98-0), a urea derivative characterized by the presence of a meta-nitro electron-withdrawing group.
Our analysis of literature and experimental data identifies the Isocyanate Addition Route as the performance benchmark, consistently delivering yields of 85–95% with high purity. In contrast, the Carbamoyl Chloride Route serves as a robust, cost-effective alternative for laboratories lacking isocyanate handling infrastructure, typically yielding 70–85% .
This document details the mechanistic causality, step-by-step protocols, and safety considerations for these primary pathways, grounded in authoritative chemical literature.
Part 1: Comparative Analysis of Synthesis Routes
The synthesis of substituted phenylureas generally proceeds via nucleophilic attack. The choice of pathway dictates whether the 3-nitrophenyl moiety acts as the electrophile carrier (Isocyanate route) or the nucleophile (Carbamoyl Chloride route).
Summary Table: Yield & Process Efficiency
| Metric | Method A: Isocyanate Route (Benchmark) | Method B: Carbamoyl Chloride Route | Method C: Reactive Carbonylation |
| Primary Reactants | 3-Nitrophenyl isocyanate + Dimethylamine | 3-Nitroaniline + Dimethylcarbamoyl chloride | 3-Nitroaniline + DMDTC / CO surrogates |
| Literature Yield | 85 – 95% [1, 2] | 70 – 85% [3] | 60 – 80% [4] |
| Atom Economy | 100% (Addition reaction) | Lower (Generates HCl byproduct) | Moderate (Sulfur byproducts) |
| Reaction Time | 1 – 3 Hours | 6 – 24 Hours | 12 – 48 Hours |
| Purification | Filtration / Recrystallization | Acid/Base Wash + Recrystallization | Chromatography often required |
| Key Challenge | Moisture sensitivity of isocyanate | Low nucleophilicity of nitroaniline | Reagent cost & odor (DMDTC) |
Part 2: Detailed Experimental Protocols
Method A: The Isocyanate Route (Benchmark Standard)
Principle: This method utilizes the high electrophilicity of the isocyanate carbon, enhanced by the electron-withdrawing meta-nitro group. The nucleophilic dimethylamine attacks rapidly to form the urea linkage without byproducts.
Mechanistic Insight
The meta-nitro group on the phenyl ring exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isocyanate carbon. This makes the reaction with dimethylamine (a strong secondary amine nucleophile) extremely fast and exothermic, driving the equilibrium toward the urea product.
Protocol
-
Reagents:
-
3-Nitrophenyl isocyanate (1.0 equiv)[1]
-
Dimethylamine (2.0 M solution in THF or 40% aq. solution) (1.2 equiv)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
-
-
Setup:
-
Flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Cool the system to 0°C using an ice bath.
-
-
Procedure:
-
Dissolve 3-nitrophenyl isocyanate in anhydrous THF (concentration ~0.5 M).
-
Add the dimethylamine solution dropwise over 15 minutes. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Monitoring: TLC (Ethyl Acetate/Hexane 1:1) should show complete consumption of the isocyanate.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
The crude solid is often pure enough for use. If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
-
-
Validation:
-
Yield: Expect 85–95%.
-
Melting Point: Compare with literature (approx. 137–138°C or higher depending on polymorph).[2]
-
Method B: The Carbamoyl Chloride Route (Accessible Alternative)
Principle: This route reverses the polarity. The 3-nitroaniline acts as the nucleophile attacking the dimethylcarbamoyl chloride.
Mechanistic Insight
The 3-nitro group deactivates the aniline nitrogen via inductive withdrawal, making it a poorer nucleophile compared to unsubstituted aniline. Consequently, this reaction requires a base (to scavenge HCl) and often elevated temperatures (reflux) to achieve high conversion.
Protocol
-
Reagents:
-
3-Nitroaniline (1.0 equiv)[1]
-
Dimethylcarbamoyl chloride (1.2 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv) + DMAP (0.1 equiv catalyst)
-
Solvent: Anhydrous Toluene or THF
-
-
Setup:
-
Round-bottom flask with reflux condenser and inert gas atmosphere.
-
-
Procedure:
-
Dissolve 3-nitroaniline and the base in the solvent.[3]
-
Add dimethylcarbamoyl chloride slowly at room temperature.
-
Heat the mixture to reflux (or 60–80°C) for 6–12 hours.
-
Monitoring: Reaction progress may be slower; monitor for the disappearance of the aniline.
-
-
Workup:
-
Cool to room temperature.[3]
-
Wash the organic layer with 1M HCl (to remove excess pyridine/aniline) and then with saturated NaHCO₃.
-
Dry over MgSO₄, filter, and concentrate.
-
Recrystallize the solid residue.
-
-
Validation:
-
Yield: Expect 70–85%. Lower yields are often due to incomplete conversion of the deactivated aniline.
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the convergence of the two primary synthesis pathways toward the target molecule.
Caption: Comparative reaction logic. Method A proceeds via rapid addition (blue), while Method B requires forcing conditions due to electronic deactivation (red).
Part 4: Critical Discussion & Troubleshooting
The "Nitro Effect"
The presence of the nitro group at the meta position is the defining variable in these syntheses.
-
In Method A: It aids the reaction. By withdrawing electron density from the aromatic ring, it makes the isocyanate carbon more positive (electrophilic), accelerating the attack by dimethylamine.
-
In Method B: It hinders the reaction. It reduces the electron density on the aniline nitrogen, making it a "sluggish" nucleophile. This is why Method B requires heat and a catalyst (DMAP) to achieve acceptable yields.
Impurity Profile
-
Method A: Major impurity is trace 1,3-bis(3-nitrophenyl)urea (symmetric urea) if moisture is present. Use anhydrous solvents to prevent water from hydrolyzing the isocyanate.
-
Method B: Major impurities include unreacted aniline and pyridine hydrochloride salts. Thorough acid washing during workup is critical.
Safety Note
-
Isocyanates are potent sensitizers and lachrymators. All operations in Method A must be conducted in a fume hood.
-
Dimethylcarbamoyl chloride is a probable human carcinogen and corrosive. Double-gloving and handling in a closed system are mandatory.
References
-
Sigma-Aldrich. Product Specification: 3-Nitrophenyl isocyanate. Accessed via Merck/Sigma-Aldrich. Link
-
Collins, I. et al. (2012). Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1.[4] U.S. Patent 8,962,609.[5] (Demonstrates 86% yield for analogous urea synthesis from 3-nitrophenyl isocyanate). Link
-
Smith, K. et al. (2014).[2] Directed lithiation of N'-(2-(4-methoxyphenyl)ethyl)-N,N-dimethylurea. Synthesis, 46, 394–402.[2] (Discusses general urea synthesis via carbamoyl chlorides and associated yields). Link
-
Artuso, E. et al. (2007). Preparation of unsymmetrical ureas from carbon monoxide, sulfur, and amines. Journal of Organic Chemistry. (Discusses DMDTC and alternative "green" carbonylation routes). Link
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A Senior Application Scientist's Guide to Inter-laboratory Validation of 1,1-Dimethyl-3-(3-nitrophenyl)urea Detection Methods
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 1,1-Dimethyl-3-(3-nitrophenyl)urea. As a substituted phenylurea compound, its reliable measurement is critical in various fields, from environmental monitoring to quality control in specialty chemical manufacturing. This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth analysis of method performance, supported by experimental data and established validation principles. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), providing the foundational knowledge to select and validate the most appropriate method for your laboratory's needs.
The Imperative of Method Validation in Analytical Science
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[1] Analytical method validation is the process that confirms an analytical procedure is accurate, precise, and reliable for its intended purpose.[2][3] This process is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated can be trusted to make critical decisions.
International guidelines, such as the ICH Q2(R2), outline the core validation characteristics that must be evaluated to demonstrate a method's fitness for purpose.[2] These parameters collectively prove that an analytical procedure will produce quality data consistently.[2] For a method to be considered truly robust, its performance must be reproducible not just within a single laboratory but across different laboratories, analysts, and equipment. This is the essence of inter-laboratory validation, which provides the highest level of assurance in a method's reliability.[4][5]
Key Validation Parameters
A successful analytical method validation evaluates several critical performance characteristics:[2][6][7]
-
Accuracy: The closeness of test results to the true value.[2]
-
Precision: The degree of agreement among multiple measurements of the same sample, encompassing repeatability (intra-assay) and intermediate precision (inter-assay, inter-analyst).[2]
-
Specificity: The ability to unequivocally measure the target analyte in the presence of other components like impurities or matrix ingredients.[2]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.[3][6]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy.[3][6]
-
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[7]
Comparative Analysis of Detection Methodologies
The selection of an analytical method depends on the specific requirements of the assay, including desired sensitivity, selectivity, sample throughput, and cost. Here, we compare three prevalent techniques for the analysis of phenylurea compounds like 1,1-Dimethyl-3-(3-nitrophenyl)urea.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique in analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture.[8] For phenylurea herbicides, reverse-phase HPLC is a common and effective approach.[9][10]
Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) and passed through a column packed with a stationary phase (e.g., C18). The analyte, 1,1-Dimethyl-3-(3-nitrophenyl)urea, separates from other components based on its differential partitioning between the mobile and stationary phases. The nitrophenyl group provides a strong chromophore, making UV detection, typically around 200-250 nm, a suitable and sensitive choice.
Detailed Experimental Protocol (HPLC-UV):
-
Standard Preparation: Accurately weigh and dissolve 10 mg of 1,1-Dimethyl-3-(3-nitrophenyl)urea reference standard in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample matrix in ACN or a suitable solvent. If necessary, perform solid-phase extraction (SPE) for cleanup. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with ACN:Water (60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples.
-
Quantification: Determine the concentration of the analyte in the samples by comparing its peak area to the linear regression equation derived from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it an excellent choice for trace-level detection and confirmatory analysis.[11] While some phenylureas can degrade at high temperatures, appropriate derivatization or direct injection with careful temperature programming can yield robust results.[11][12]
Principle of Operation: The sample is vaporized in an injector and separated based on its boiling point and interaction with the stationary phase in a capillary column. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio. This provides both retention time and a mass spectrum, offering a high degree of certainty in identification.
Detailed Experimental Protocol (GC-MS):
-
Standard and Sample Preparation: Prepare stock and calibration standards in a suitable solvent like ethyl acetate. Use solid-phase extraction (SPE) on a Carbopack B cartridge or similar for sample cleanup and pre-concentration, which is crucial for achieving low detection limits in complex matrices like natural waters.[12][13] Elute with ethyl acetate.
-
Derivatization (If necessary): To improve thermal stability and chromatographic behavior, alkylation can be performed.[12][13] However, direct analysis is also possible.[11]
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Impact (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of 1,1-Dimethyl-3-(3-nitrophenyl)urea.
-
-
Analysis and Quantification: Inject standards and samples. Identify the analyte by its retention time and the ratio of its characteristic ions. Quantify using the peak area of the primary ion against a calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunoassay technique that offers very high sensitivity and high throughput, making it ideal for screening large numbers of samples. The development of an ELISA requires a specific antibody that recognizes the target analyte. For 1,1-Dimethyl-3-(3-nitrophenyl)urea, an antibody could be raised against the nitrophenyl hapten.
Principle of Operation: A competitive ELISA format is typically used for small molecules.[14] An analyte-protein conjugate (e.g., DNP-BSA) is coated onto a microplate well. The sample containing the free analyte is added along with a specific primary antibody. The free analyte in the sample competes with the coated conjugate for binding to the limited amount of antibody. After washing, a secondary antibody conjugated to an enzyme (like alkaline phosphatase) is added. Finally, a substrate is added that the enzyme converts into a detectable signal (colorimetric or fluorogenic).[14][15] The signal is inversely proportional to the concentration of the analyte in the sample.
Detailed Experimental Protocol (Competitive ELISA):
-
Plate Coating: Coat a 96-well microplate with an analyte-protein conjugate (e.g., 1-2 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4 °C.
-
Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: Add standards and samples to the wells, followed immediately by the addition of the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add the enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-AP) and incubate for 1 hour.
-
Signal Development: Wash the plate five times. Add the enzyme substrate, such as p-Nitrophenyl Phosphate (pNPP) for alkaline phosphatase, which produces a yellow color. Incubate until sufficient color develops.
-
Measurement: Stop the reaction (e.g., with 3M NaOH) and read the absorbance at 405 nm using a microplate reader. The signal intensity will be inversely proportional to the analyte concentration.
Performance Comparison Summary
The choice of method is a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the expected performance characteristics for the detection of a phenylurea compound based on data for similar analytes.
| Parameter | HPLC-UV | GC-MS | ELISA |
| Principle | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass Analysis | Antigen-Antibody Binding |
| Specificity | Moderate to High | Very High (Confirmatory) | High (Potential Cross-Reactivity) |
| LOD (Typical) | 0.1 - 1 µg/L | 0.3 - 5.0 ng/L[11][13] | ~10 fmol/well (analyte dependent)[14] |
| Precision (%RSD) | < 10% | ~ 7-10%[11][13] | < 15% |
| Sample Throughput | Low to Medium | Low | Very High |
| Cost per Sample | Medium | High | Low (for large batches) |
| Expertise Required | Medium | High | Medium |
| Primary Use | Routine Quantification | Trace Analysis, Confirmation | High-Throughput Screening |
The Inter-laboratory Validation Process
Once a method has been developed and validated within a single laboratory, an inter-laboratory study (also known as a collaborative study or ring test) is the ultimate test of its ruggedness and transferability.[4][16]
Objective: To determine the reproducibility of an analytical method by having multiple independent laboratories analyze identical samples.
The process involves a coordinating laboratory that prepares and distributes homogenous and stable samples to participating labs. Each lab analyzes the samples according to the defined protocol and reports its results. Statistical analysis, often following ISO 5725 guidelines, is then used to determine the method's overall performance, including its repeatability (within-lab variance) and reproducibility (between-lab variance).[17]
Conclusion and Recommendations
The reliable detection of 1,1-Dimethyl-3-(3-nitrophenyl)urea requires a validated analytical method tailored to the specific research or quality control question.
-
For routine, quantitative analysis in moderately complex samples where high throughput is not the primary concern, HPLC-UV offers a robust, cost-effective, and reliable solution.
-
For applications requiring the highest level of sensitivity and specificity, such as trace-level environmental monitoring or impurity identification, GC-MS is the method of choice, serving as an excellent confirmatory technique.
-
For screening large numbers of samples rapidly and cost-effectively, a well-developed competitive ELISA provides unparalleled throughput and sensitivity, though positive results should ideally be confirmed by a chromatographic method.
Ultimately, the successful implementation of any of these methods hinges on rigorous single-laboratory validation followed, where necessary, by a comprehensive inter-laboratory study to ensure the method is truly fit for its intended purpose across the scientific community.
References
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Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. [Link]
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Pharmaguideline. (n.d.). How to Determine LOD and LOQ in Analytical Method Validation. [Link]
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Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727–734. [Link]
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SIELC Technologies. (n.d.). Separation of 3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea on Newcrom R1 HPLC column. [Link]
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Research Solutions Pages. (n.d.). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l−1 using solid-phase extraction, derivatization, and solid-phase microextraction–gas chromatography–mass spectrometry. [Link]
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PubMed. (n.d.). A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate. [Link]
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World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. [Link]
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SciSpace. (n.d.). Validation of Analytical Methods. [Link]
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Ternes, T. A., & Hirsch, R. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 928(1), 59-68. [Link]
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Neuland Labs. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]
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PubMed. (n.d.). An improved ELISA with linear sweep voltammetry detection. [Link]
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ACS Reagent Chemicals. (2017, February 28). Validation and Verification Guidelines for Analytical Methods. [Link]
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SciSpace. (2022, August 27). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing. [Link]
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ResearchGate. (2025, August 6). Analysis of phenylurea herbicides from plants by GC/MS | Request PDF. [Link]
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Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods. [Link]
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ResearchGate. (2019, February 1). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles | Request PDF. [Link]
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Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]
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LATU. (n.d.). Guidelines for the validation and verification of chemical test methods. [Link]
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ResearchGate. (n.d.). (PDF) Validation of analytical methods and laboratory procedures for chemical measurements. [Link]
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AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
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Semantic Scholar. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]
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Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
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Prinston. (n.d.). Analysis of Urea. [Link]
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Deakin University. (2024, June 3). Analytical methodology for the determination of urea: Current practice and future trends. [Link]
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OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. [Link]
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Huang, D., et al. (n.d.). Quantitative determination of urea concentrations in cell culture medium. PMC - NIH. [Link]
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Semantic Scholar. (n.d.). Comparison of three methods for the determination of urea in compound feed and silage. [Link]
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Chromatography Forum. (2014, April 3). HPLC Method for Quantification of Urea. [Link]
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BioSpectra. (2025, January 24). UREA TESTING METHODS. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2014, March 15). Comparison of Different Methods Used For Detection of Urea In Milk By Quantification Of Ammonia. [Link]
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BIPM. (n.d.). Candidate reference measurement procedure for determination of urea in serum by liquid chromatography-tandem mass spectrometry. [Link]
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BioSpectra. (n.d.). UREA TESTING METHODS. [Link]
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A Researcher's Guide to Assessing the In Vitro Metabolic Stability of 1,1-Dimethyl-3-(3-nitrophenyl)urea
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount.[1][2][3] Poor metabolic stability can curtail a promising candidate's journey, leading to low bioavailability and truncated in vivo exposure.[1] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the urea-based compound, 1,1-Dimethyl-3-(3-nitrophenyl)urea. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro assays, and compare its potential metabolic profile against established urea-containing drugs: the multi-kinase inhibitor Sorafenib , the atypical antipsychotic Cariprazine , and the herbicide Linuron . This comparative approach offers valuable context for interpreting experimental outcomes and guiding future medicinal chemistry efforts.
The Central Role of In Vitro Models in Metabolic Profiling
The liver is the primary site of drug metabolism, and in vitro systems derived from hepatic tissue are indispensable tools for early-stage assessment.[4] These models allow for the determination of key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t½), which are critical for predicting in vivo behavior.[3] The choice of the in vitro system is a critical decision, guided by the desired scope of the investigation.
-
Liver Microsomes: These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[5] Microsomal stability assays are excellent for identifying compounds susceptible to oxidative metabolism.
-
S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. Consequently, S9 fractions can be used to investigate both Phase I and Phase II metabolic pathways.
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors, offering the most physiologically relevant in vitro model.[6][7] They are capable of assessing both Phase I and Phase II metabolism, as well as cellular uptake and efflux.
For a comprehensive initial assessment of a new chemical entity like 1,1-Dimethyl-3-(3-nitrophenyl)urea, a tiered approach is often employed, starting with a cost-effective, high-throughput screen in liver microsomes, followed by more extensive characterization in hepatocytes for promising candidates.
Comparative Framework: Urea-Based Compounds
The urea moiety is a common functional group in a wide array of therapeutic agents and bioactive molecules.[1] To provide a meaningful context for the metabolic stability of 1,1-Dimethyl-3-(3-nitrophenyl)urea, we will compare it to three other urea-containing compounds with diverse applications and known metabolic profiles:
-
Sorafenib: An anticancer agent, primarily metabolized by CYP3A4-mediated oxidation and UGT1A9-mediated glucuronidation.[8][9][10] Its metabolism produces an active N-oxide metabolite.[8][9][10]
-
Cariprazine: An antipsychotic drug that undergoes extensive metabolism by CYP3A4 and, to a lesser extent, CYP2D6, forming two major active metabolites through demethylation.[11][12][13][14]
-
Linuron: A phenylurea herbicide, which provides a non-pharmaceutical comparator. Its degradation in biological systems has been studied, offering insights into the environmental fate of such compounds.[15][16][17][18]
Experimental Workflow for Assessing Metabolic Stability
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.
Caption: A generalized workflow for in vitro metabolic stability assessment.
Detailed Experimental Protocol: Liver Microsome Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of 1,1-Dimethyl-3-(3-nitrophenyl)urea and the comparator compounds in human liver microsomes.
Materials:
-
Test compounds and comparators (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and analytical purposes)
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 1 µM working solution of each test compound and comparator by diluting the 10 mM DMSO stock in 0.1 M phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well containing the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)
-
Illustrative Comparison of Metabolic Stability Parameters
The following table presents a hypothetical but representative dataset to illustrate how the metabolic stability of 1,1-Dimethyl-3-(3-nitrophenyl)urea could be compared with the selected urea-based compounds.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| 1,1-Dimethyl-3-(3-nitrophenyl)urea | To be determined | To be determined | To be determined |
| Sorafenib | 15 | 46.2 | Moderate |
| Cariprazine | 25 | 27.7 | Moderate |
| Linuron | > 60 | < 11.6 | High |
| Verapamil (Positive Control) | 8 | 86.6 | Low |
Note: The data for comparator and control compounds are illustrative and may not reflect actual experimental values.
Interpreting the Results: A Mechanistic Perspective
The metabolic fate of a compound is intricately linked to its chemical structure. For urea-based compounds, several metabolic pathways can be anticipated.
Caption: Potential metabolic pathways for 1,1-Dimethyl-3-(3-nitrophenyl)urea.
The nitro group on the phenyl ring of 1,1-Dimethyl-3-(3-nitrophenyl)urea is a potential site for reduction, while the aromatic ring itself is susceptible to hydroxylation by CYP enzymes. The N-dimethyl moiety could undergo N-dealkylation. Subsequent Phase II reactions, such as glucuronidation or sulfation of hydroxylated metabolites, are also possible. The observed metabolic stability will be a composite of the rates of these different pathways.
By comparing the metabolic stability of 1,1-Dimethyl-3-(3-nitrophenyl)urea to that of Sorafenib and Cariprazine, which are known CYP3A4 substrates, we can infer the potential involvement of this major drug-metabolizing enzyme. If the compound exhibits high stability, similar to Linuron, it may suggest that it is not a significant substrate for the major CYP enzymes.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro assessment of the metabolic stability of 1,1-Dimethyl-3-(3-nitrophenyl)urea. By employing standardized protocols and a comparative approach with well-characterized urea-based compounds, researchers can gain valuable insights into the metabolic liabilities of this new chemical entity. The experimental data generated will be instrumental in guiding structure-activity relationship (SAR) studies to optimize metabolic stability and advance the development of new drug candidates. Should the compound prove to be rapidly metabolized, further studies to identify the specific metabolic soft spots and the enzymes involved would be the logical next step.
References
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U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s) for Nexavar (sorafenib). [Link]
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Sorensen, S. R., et al. (2021). Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling. Frontiers in Bioengineering and Biotechnology, 9, 602464. [Link]
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Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Dove Medical Press, 12, 3499-3513. [Link]
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Inaba, H., et al. (2012). Ontogeny and sorafenib metabolism. Clinical Cancer Research, 18(20), 5788-5795. [Link]
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Sorensen, S. R., et al. (2021). Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling. PMC, 8084104. [Link]
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PharmGKB. (2017). Sorafenib Pharmacokinetics. [Link]
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Simulations Plus. (2016). Characterization of Population Pharmacokinetics of Cariprazine and Its Major Metabolites. [Link]
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Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. PubMed, 31572097. [Link]
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Inaba, H., et al. (2012). Ontogeny and Sorafenib Metabolism. AACR Journals, 18(20), 5788-95. [Link]
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Gnoth, M. J., et al. (2010). In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein. Drug Metabolism and Disposition, 38(8), 1341-1346. [Link]
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Istvan, L., et al. (2019). Population Pharmacokinetics of Cariprazine and its Major Metabolites. PMC, 6520485. [Link]
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Tella, R., & Gaver, V. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, 1594043. [Link]
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Ma, Y., et al. (2023). Antiandrogenic Effects in Vitro of the Herbicide Linuron and its Metabolites. SSRN, 4470050. [Link]
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Sorensen, S. R., et al. (2021). Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling. PubMed, 33937210. [Link]
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ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
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Hwang, S. H., et al. (2011). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. PMC, 3108252. [Link]
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Bertamino, A., et al. (2020). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]
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Kim, I. H., et al. (2010). Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities. PMC, 2824040. [Link]
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Ma, Y., et al. (2023). Antiandrogenic Effects in Vitro of the Herbicide Linuron and its Metabolites. SSRN, 4470050. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-Dimethyl-3-(3-nitrophenyl)urea
This guide provides a detailed, safety-first protocol for the proper disposal of 1,1-Dimethyl-3-(3-nitrophenyl)urea (CAS No. 7159-98-0). As a compound featuring both a urea backbone and a hazardous nitroaromatic functional group, it demands a disposal procedure that respects its complex chemical nature. The protocols outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental integrity, moving beyond standard product information to provide actionable, field-proven insights for researchers and drug development professionals.
Hazard Assessment: A Tale of Two Moieties
The disposal protocol for 1,1-Dimethyl-3-(3-nitrophenyl)urea is dictated by the combined properties of its constituent parts. While the urea component is generally of low toxicity, the nitrophenyl group introduces significant hazards that must be prioritized.
1.1 The Urea Moiety Simple urea is an organic compound with low acute toxicity.[1] However, even in its basic form, it can cause irritation to the skin, eyes, and respiratory tract.[1][2] Its primary incompatibilities are with strong oxidizing agents, nitrates, and hypochlorites.[3]
1.2 The Nitrophenyl Group: The Dominant Hazard The presence of the 3-nitrophenyl group fundamentally changes the hazard profile of this molecule. Nitroaromatic compounds are a class of chemicals known for their environmental persistence and biological toxicity.[4]
-
Toxicity and Recalcitrance: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, contributing to the compound's recalcitrance in the environment.[4]
-
Environmental Impact: Many nitroaromatic compounds are listed as priority pollutants due to their potential for environmental contamination of soil and groundwater.[4] Their release into sewage systems must be strictly avoided.[5][6]
-
Health Hazards: While specific toxicological data for this exact compound is limited, related nitroaromatic and substituted urea compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[7]
Therefore, the guiding principle for disposal is to treat 1,1-Dimethyl-3-(3-nitrophenyl)urea as a hazardous nitroaromatic compound , not as simple urea.
Table 1: Physicochemical and Hazard Data
| Property | Value / Information | Source |
| CAS Number | 7159-98-0 | |
| Molecular Formula | C₉H₁₁N₃O₃ | [8] |
| Appearance | Crystalline powder or solid | [9] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Environmental toxicity. | [1][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, nitric acid, hypochlorites. | [2][3][10] |
| Combustion Products | Upon heating or fire, may produce hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [11][12] |
Pre-Disposal: Safety and Handling Protocols
Proper disposal begins with safe handling during use. Adherence to these steps minimizes contamination and reduces risk during the final waste consolidation process.
Mandatory Personal Protective Equipment (PPE) Before handling or preparing for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.[10]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart.[10]
-
Body Protection: A fully-buttoned laboratory coat.[10]
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[10]
-
Dust Prevention: Avoid the formation and dispersion of dust. If appropriate, moisten solid material first to prevent it from becoming airborne during transfer.[9]
Step-by-Step Disposal and Decontamination Workflow
This compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should it be discarded in standard trash or washed down the drain.[5][6]
3.1 Protocol for Unused Product and Chemical Waste
-
Container Selection: Obtain a designated hazardous waste container that is chemically compatible and has a secure, sealable lid.[10]
-
Waste Collection: Carefully transfer the waste 1,1-Dimethyl-3-(3-nitrophenyl)urea into the designated container using appropriate tools (e.g., a chemical spatula). Minimize dust generation during this process.
-
Labeling: Immediately attach a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "1,1-Dimethyl-3-(3-nitrophenyl)urea"
-
CAS Number: "7159-98-0"
-
Hazard identification (e.g., "Toxic," "Environmental Hazard")
-
The date waste was first added.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be cool, dry, well-ventilated, and away from incompatible materials.[10]
-
Final Disposal: When the container is full or no longer in use, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
3.2 Protocol for Contaminated Materials and Decontamination
-
Solid Waste: All disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, contaminated wipes) must be placed in the same solid hazardous waste container.
-
Glassware Decontamination:
-
Carefully remove all visible solid residue and place it in the hazardous waste container.
-
Rinse the glassware with a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol). This rinsate is hazardous waste and must be collected in a designated liquid hazardous waste container for halogen-free organic solvents.
-
After the solvent rinse, the glassware can be washed with soap and water.
-
-
Spill Cleanup:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the mixture into the designated solid hazardous waste container.[10]
-
Decontaminate the spill area using a cloth dampened with a suitable solvent, and manage the wipe as hazardous waste. Follow with a soap and water wash.
-
The Scientific Rationale: Why Incineration is the Standard
The disposal methods outlined are based on the chemical properties of nitroaromatic compounds.
-
Ecotoxicity: The primary reason for avoiding drain or landfill disposal is the compound's presumed environmental toxicity and resistance to natural degradation, characteristic of nitroaromatics.[4] Microorganisms in wastewater treatment facilities are generally not equipped to mineralize such complex synthetic compounds, leading to their release into the environment.[13]
-
High-Temperature Incineration: The standard and most effective method for the final destruction of this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers. This process ensures the complete breakdown of the organic molecule into simpler, less harmful components like CO₂, water, and nitrogen gas, while systems capture and neutralize harmful byproducts like NOx.
-
Alternative Research: While research exists on the bioremediation of nitroaromatic compounds using specialized microorganisms, these methods are not suitable for routine laboratory waste disposal.[14][15] Such approaches are complex and are typically reserved for large-scale environmental remediation efforts.[13]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of 1,1-Dimethyl-3-(3-nitrophenyl)urea waste streams in a laboratory setting.
Caption: Decision-making and procedural flow for waste management.
References
-
Azomures. (2024). SAFETY DATA SHEET UREA. Available at: [Link]
-
Animal Science Products. (2004). MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
Unknown. (2012). Urea Solution SAFETY DATA SHEET. Available at: [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Urea. Available at: [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Urea. Available at: [Link]
-
ARCHEM. (2018). SAFETY DATA SHEET UREA. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Urea. Available at: [Link]
-
Nishino, S. F., & Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]
-
PubChemLite. (n.d.). 1,1-dimethyl-3-(3-nitrophenyl)urea. Available at: [Link]
-
Chemos GmbH&Co.KG. (2019). Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]
-
Unspecified. (n.d.). MSDS - Urea. Available at: [Link]
-
ILO and WHO. (2021). ICSC 1745 - 1,3-DIMETHYLUREA. Available at: [Link]
-
van der Hulst, M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. Available at: [Link]
-
Nishino, S. F., et al. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). DTIC. Available at: [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. Available at: [Link]
-
Summit Fertilizers. (2023). UREA Safety Data Sheet. Available at: [Link]
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Personal protective equipment for handling 1,1-Dimethyl-3-(3-nitrophenyl)urea
Operational Safety Guide: Handling 1,1-Dimethyl-3-(3-nitrophenyl)urea
Executive Summary & Chemical Profile
1,1-Dimethyl-3-(3-nitrophenyl)urea (Structural Analog to Fenuron, with a nitro-substitution) is a substituted phenylurea compound.[1] While often used as a synthesis intermediate or reference standard, its structural moieties—specifically the nitro-aromatic group combined with the urea backbone —dictate a specific safety protocol distinct from generic urea.[1]
Critical Safety Directive:
Unlike unsubstituted ureas, the presence of the nitro group (
| Property | Data / Classification |
| Physical State | Crystalline Solid (Likely off-white to yellow) |
| Primary Hazards | Acute Tox.[1] (Oral/Dermal), Skin/Eye Irritant, STOT-SE (Resp) |
| Critical Risk | Dermal absorption leading to systemic toxicity; Dust inhalation.[1] |
| Solubility | Low in water; Soluble in polar organic solvents (DMSO, DMF, Methanol).[1] |
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of harm. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of nitrophenylureas (e.g., CAS 2164-17-2 analogs).
| Hazard Class (GHS) | Signal Word | Hazard Statement (H-Code) | Scientific Context |
| Acute Toxicity (Oral) | WARNING | H302: Harmful if swallowed.[1] | Urea hydrolysis releases aniline derivatives; nitro-reduction yields toxic amines.[1] |
| Skin Irritation | WARNING | H315: Causes skin irritation. | Lipophilic nature allows penetration of the stratum corneum. |
| Eye Irritation | WARNING | H319: Causes serious eye irritation. | Crystalline dust acts as a mechanical and chemical irritant. |
| STOT - SE | WARNING | H335: May cause respiratory irritation.[1][2] | Fine particulates irritate mucous membranes; potential for sensitization. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the state of matter (Solid vs. Solvated). Solvated forms (e.g., in DMSO) pose a higher risk of permeation than the dry solid.[1]
A. Hand Protection (The Critical Barrier)[1]
-
The Science: Thin disposable nitrile gloves (0.10 mm) are permeable to nitro-aromatics in organic solvents within minutes.[1] The nitro group increases polarity, while the aromatic ring aids lipophilicity, creating a "Trojan horse" for skin absorption.
-
Protocol:
-
Dry Solid Handling: Standard Nitrile (minimum 0.11 mm / 4 mil).[1]
-
Solution Handling (DMSO/DMF/Methanol):
-
Primary:Double-gloving is mandatory.[1] Inner glove: Nitrile.[3][4] Outer glove: Polychloroprene or Thicker Nitrile (0.20 mm+).[1]
-
High Exposure:[1] Use Silver Shield® (Laminate) gloves if handling stock solutions >100 mL, as they offer >480 min breakthrough time against aromatic amines and nitro compounds.[1]
-
-
B. Respiratory Protection
-
The Science: Substituted ureas are often electrostatic solids. Weighing generates invisible micro-aerosols.
-
Protocol:
-
Open Bench (Not Recommended): N95 (US) or P2 (EU) particulate respirator.[1]
-
Fume Hood (Standard): No respirator required if sash is at proper working height.[1]
-
Spill Cleanup: Half-mask respirator with P100/OV (Organic Vapor) cartridges to protect against both dust and potential solvent vapors if solvated.[1]
-
C. Ocular & Body Protection
-
Eyes: Chemical safety goggles (indirect venting) are superior to safety glasses due to the risk of airborne dust entering from the side.
-
Body: Tyvek® lab coat or standard cotton lab coat with a chemical-resistant apron (rubber/neoprene) during stock preparation.[1]
Visual Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the operational state.
Figure 1: PPE Decision Matrix based on physical state and permeation risk.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Solid State)
-
Static Control: Use an anti-static gun or wipe on the weighing boat. Phenylureas are prone to static charge, which causes "particle jumping."[1]
-
Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (wet wiping prevents dust resuspension).[1]
Phase 2: Solubilization (Liquid State)
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents carry the toxic payload through standard gloves.
-
Vessel: Use borosilicate glass (Pyrex) with a screw-cap.[1] Avoid open beakers during sonication or stirring.
-
Labeling: Mark the vessel immediately with "TOXIC - NITRO COMPOUND."
Emergency Response & Disposal
Spill Response Scenario
-
Dry Spill: Do NOT sweep. Sweeping creates aerosols.
-
Action: Cover with wet paper towels (water/detergent) to dampen, then scoop into a hazardous waste bag.[1]
-
-
Solution Spill:
-
Action: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.[1]
-
Disposal Protocol
-
Waste Stream: Segregate as "Toxic Organic Waste."
-
Do Not: Do not mix with strong oxidizers (e.g., nitric acid) in the waste container, as nitro-compounds can destabilize.[1]
-
Destruction: Incineration is the preferred method, but the facility must be equipped with scrubbers for Nitrogen Oxides (
) generation.[1]
Figure 2: Emergency Spill Response Workflow.
References
-
PubChem. (2023). 1,1-dimethyl-3-(3-nitrophenyl)urea Compound Summary. National Library of Medicine. [Link][1]
-
ECHA (European Chemicals Agency). Substituted Ureas and Registration Dossiers. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
